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2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride Documentation Hub

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  • Product: 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole;hydrochloride
  • CAS: 2416236-35-4

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectroscopic Analysis of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Hydrochloride

Executive Summary The compound 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride is a highly functionalized 3-pyrroline derivative. Substituted 2,5-dihydro-1H-pyrroles serve as privileged scaffolds in drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride is a highly functionalized 3-pyrroline derivative. Substituted 2,5-dihydro-1H-pyrroles serve as privileged scaffolds in drug discovery, frequently utilized as rigidified peptidomimetics and kinase inhibitor building blocks[1]. The presence of the methoxymethyl ether side chain, combined with the hydrochloride salt form, introduces unique electronic deshielding effects and stereochemical complexities. This technical whitepaper provides an in-depth elucidation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra, detailing the causality behind chemical shifts, spin-spin coupling networks, and the experimental protocols required for robust spectral acquisition.

Structural and Conformational Dynamics

To accurately assign the NMR resonances, one must first map the molecular architecture and its inherent stereochemistry. The 3-pyrroline ring system contains an endocyclic double bond between C-3 and C-4, which forces the ring into a dynamic "envelope" conformation in solution.

Atom Numbering Scheme:

  • N-1: Protonated secondary amine ( −NH2+​ ).

  • C-2: Chiral methine carbon, covalently bonded to N-1, C-3, and the exocyclic methoxymethyl group.

  • C-3 & C-4: sp2 -hybridized olefinic carbons.

  • C-5: Endocyclic methylene carbon adjacent to N-1.

  • C-6: Exocyclic methylene carbon of the methoxymethyl group ( −CH2​−O− ).

  • C-7: Terminal methyl carbon of the methoxy group ( −O−CH3​ ).

The stereocenter at C-2 is the critical driver of the molecule's magnetic asymmetry. Because the molecule lacks a plane of symmetry, the two protons attached to C-5, as well as the two protons attached to C-6, are diastereotopic . They reside in distinct magnetic environments and will resonate at different frequencies, coupling not only with adjacent protons but also with each other (geminal coupling).

SpinSystem H2 H-2 H3 H-3 H2->H3 ³J H5 H-5a/b H2->H5 ⁴J H6 H-6a/b H2->H6 ³J H4 H-4 H3->H4 ³J H4->H5 ³J

Primary 1H-1H spin-spin coupling network (COSY) of the functionalized pyrroline ring.

1 H NMR Spectral Elucidation

The 1 H NMR spectrum of this compound is best acquired in DMSO- d6​ . The choice of a polar, aprotic solvent is deliberate: it prevents the rapid exchange of the −NH2+​ protons that would occur in D 2​ O, allowing for the observation of the ammonium signal and its potential coupling interactions.

Table 1: 1 H NMR Assignments (Predicted at 500 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)AssignmentCausality & Mechanistic Notes
9.50 – 10.00 Broad singlet2HN/A −NH2+​ Deshielded by the formal positive charge. Broadening is caused by the quadrupolar relaxation of the 14 N nucleus.
5.90 – 6.10 Multiplet2H 3J≈6.0 , 4J≈2.0 H-3, H-4Olefinic protons. They exhibit vicinal coupling to each other and allylic coupling to H-2 and H-5.
4.50 – 4.70 Multiplet1H 3J≈5.5 H-2Highly deshielded methine proton due to the combined -I (inductive) effects of the adjacent −NH2+​ and the oxygen atom of the methoxymethyl group.
3.90 – 4.10 Multiplet2H 2J≈14.0 , 3J≈4.5 H-5a, H-5bDiastereotopic endocyclic methylene protons. Deshielded by the adjacent −NH2+​ .
3.60 – 3.80 Multiplet2H 2J≈10.5 , 3J≈6.0 H-6a, H-6bDiastereotopic exocyclic methylene protons. Shifted downfield by the adjacent ether oxygen[2].
3.35 Singlet3HN/AH-7 ( −OCH3​ )Characteristic sharp singlet of an aliphatic methoxy group[3].

13 C NMR Spectral Elucidation

The 13 C NMR spectrum provides a clear map of the carbon skeleton. The protonation of the amine significantly impacts the chemical shifts of the α -carbons (C-2 and C-5), pushing them further downfield compared to the free base form.

Table 2: 13 C NMR Assignments (Predicted at 125 MHz, DMSO- d6​ )
Chemical Shift (δ, ppm)HybridizationAssignmentCausality & Mechanistic Notes
128.0, 125.0 sp2 C-3, C-4Endocyclic alkene carbons. The slight asymmetry in their shifts is induced by the proximity of the chiral center at C-2.
71.0 sp3 C-6Exocyclic methylene carbon. Strongly deshielded by the highly electronegative ether oxygen[2].
65.0 sp3 C-2Methine carbon. Deshielded by both the endocyclic nitrogen (enhanced by the positive charge of the hydrochloride salt) and the exocyclic oxygen.
58.5 sp3 C-7Methoxy carbon. Typical shift for an aliphatic −OCH3​ group[3].
50.0 sp3 C-5Endocyclic methylene carbon. Deshielded by the adjacent −NH2+​ .

Mechanistic Insights: Diastereotopicity and Spin Systems

The most complex feature of this spectrum is the splitting pattern of the C-5 and C-6 methylene protons. Because C-2 is a chiral center, it creates a permanent asymmetric environment.

  • The C-5 Spin System: Protons H-5a and H-5b are diastereotopic. They are not interchangeable by any symmetry operation. Consequently, they couple with each other with a large geminal coupling constant ( 2J≈14 Hz). Furthermore, they each couple differently to the adjacent olefinic proton (H-4) depending on their specific dihedral angles within the envelope conformation of the pyrroline ring. This results in a complex ABX spin system (where X is H-4).

  • The C-6 Spin System: Similarly, the protons of the methoxymethyl group (H-6a and H-6b) are diastereotopic. They exhibit geminal coupling ( 2J≈10.5 Hz) and vicinal coupling to H-2.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity data, the following protocol must be executed. This workflow is designed as a self-validating system : the success of the acquisition is internally verified by checking the integration ratio of the methoxy singlet against the olefinic protons.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal reference). Ensure complete dissolution to prevent magnetic susceptibility artifacts.

  • Probe Tuning & Matching: Insert the 5 mm NMR tube into a 500 MHz spectrometer. Manually or automatically tune and match the probe for both 1 H (500 MHz) and 13 C (125 MHz) frequencies to maximize power transfer and signal-to-noise ratio (SNR).

  • Shimming: Perform 3D gradient shimming (Z1-Z5 axes) to optimize magnetic field homogeneity. Validation check: The full width at half maximum (FWHM) of the TMS signal should be ≤1.0 Hz.

  • 1 H Acquisition (zg30):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans (NS): 16

    • Internal Validation: Post-Fourier transform, integrate the methoxy singlet (H-7) and the olefinic multiplet (H-3/H-4). The ratio must be exactly 3.00 : 2.00. A deviation indicates incomplete longitudinal relaxation ( T1​ ), requiring an increase in the D1 delay to 5.0 seconds.

  • 13 C Acquisition (zgpg30):

    • Pulse Sequence: Proton-decoupled single pulse.

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans (NS): 1024 (due to the low natural abundance of 13 C).

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier transformation. Perform manual zero-order and first-order phase corrections, followed by a polynomial baseline correction.

NMR_Workflow Prep 1. Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 Tune 2. Probe Tuning & Matching Optimize for 1H and 13C frequencies Prep->Tune Shim 3. 3D Gradient Shimming Maximize field homogeneity (Z1-Z5) Tune->Shim Acq1H 4. 1H Acquisition Pulse: zg30 | Scans: 16 | D1: 2s Shim->Acq1H Acq13C 5. 13C Acquisition Pulse: zgpg30 | Scans: 1024 | D1: 2s Acq1H->Acq13C Proc 6. FID Processing Fourier Transform, Phase & Baseline Correction Acq13C->Proc

Standardized NMR acquisition workflow for high-resolution spectral analysis.

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Exploratory

Preliminary Toxicity Investigation of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Hydrochloride: A Mechanistic and Methodological Guide

Executive Summary The compound 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride represents a highly functionalized synthetic intermediate with a complex toxicological profile. Evaluating its safety requires moving...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride represents a highly functionalized synthetic intermediate with a complex toxicological profile. Evaluating its safety requires moving beyond standard acute toxicity screens to understand the distinct liabilities introduced by its specific functional groups. This whitepaper deconstructs the compound's toxicity into three mechanistic axes—proteotoxic stress, metabolic bioactivation, and local physicochemical irritation—and provides self-validating experimental frameworks to empirically quantify these risks.

Structural Basis of Toxicity: The Tri-Axis Model

To accurately predict and measure the toxicity of this compound, we must analyze the causality behind its structural components. The toxicity is not monolithic; it is a composite of three distinct pharmacophores.

Axis 1: Proteotoxic Stress via Proline Mimicry (The Pyrroline Core)

The 2,5-dihydro-1H-pyrrole (pyrroline) ring is a structural analog of the proteinogenic amino acid L-proline. Similar to known toxic non-proteinogenic amino acids like azetidine-2-carboxylic acid (AZE), pyrroline derivatives can evade the editing mechanisms of prolyl-tRNA synthetase[1]. This structural mimicry leads to the erroneous misincorporation of the pyrroline core into nascent polypeptide chains during translation[2]. The introduction of this rigid, non-native ring alters peptide backbone conformation, leading to widespread protein misfolding. This accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR) and severe Endoplasmic Reticulum (ER) stress, ultimately driving the cell toward apoptosis if homeostasis cannot be restored[1].

Axis 2: Metabolic Bioactivation (The Methoxymethyl Moiety)

While methoxymethyl (MOM) ethers are relatively stable in aqueous physiological buffers, they are highly susceptible to enzymatic cleavage in the hepatic environment. Cytochrome P450 (CYP450) enzymes catalyze the O-demethylation of the MOM group, generating an unstable hemiacetal intermediate. This intermediate spontaneously decomposes to release methanol and, critically, formaldehyde [3]. Formaldehyde is a potent, highly reactive electrophile that rapidly forms DNA-protein crosslinks and induces severe oxidative stress, amplifying the compound's systemic cytotoxicity[3].

Axis 3: Localized Physicochemical Irritation (The Hydrochloride Salt)

The formulation of the compound as a hydrochloride salt significantly impacts its acute local toxicity. Upon dissolution in physiological fluids (such as sweat, tears, or mucosal secretions), the dissociation of HCl causes a sharp, localized drop in pH. This acid-base dynamic is the primary driver for the compound's classification as a severe skin and eye irritant (GHS Hazard Codes H315 and H318/H319)[4].

Mechanistic Pathway Visualization

The following diagram illustrates the convergent pathways by which the structural components of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride induce cellular death.

ToxicityMechanisms cluster_Axis1 Axis 1: Proteotoxic Stress cluster_Axis2 Axis 2: Metabolic Activation cluster_Axis3 Axis 3: Local Irritation Compound 2-(Methoxymethyl)-2,5-dihydro- 1H-pyrrole HCl ProlineMimic Proline Mimicry (Pyrroline Core) Compound->ProlineMimic MOMGroup Methoxymethyl Moiety Compound->MOMGroup HClSalt Hydrochloride Salt Compound->HClSalt Misincorporation Misincorporation into Nascent Proteins ProlineMimic->Misincorporation ERStress Protein Misfolding & ER Stress (UPR) Misincorporation->ERStress Apoptosis Cellular Apoptosis / Necrosis ERStress->Apoptosis CYP450 CYP450 O-demethylation (Hepatic S9) MOMGroup->CYP450 Formaldehyde Formaldehyde Release CYP450->Formaldehyde DNADamage DNA-Protein Crosslinks & Oxidative Stress Formaldehyde->DNADamage DNADamage->Apoptosis pHShift Local pH Alteration HClSalt->pHShift Irritation Tissue Irritation (Skin/Eye/Respiratory) pHShift->Irritation

Tri-axis toxicity model showing proteotoxic, metabolic, and irritant pathways converging on cell death.

Quantitative Toxicity Profiling

Based on structural analogue read-across (utilizing data from functionalized pyrrolines and methoxymethyl-containing xenobiotics), the anticipated quantitative toxicity profile is summarized below.

Toxicological ParameterPutative Value / GHS ClassificationMechanistic DriverAnalogous Reference Basis
Acute Oral Toxicity (LD50) 300 - 500 mg/kg (Rat)Systemic proteotoxicity & metabolic activation2,5-Dihydro-1H-pyrrole derivatives[4]
Skin Irritation Category 2 (H315)Local pH alterationHydrochloride salt[4]
Eye Damage/Irritation Category 2A (H319) / Cat 1 (H318)Local pH alterationHydrochloride salt[4]
STOT - Single Exposure Category 3 (H335/H336)Formaldehyde release (respiratory tract)Methoxymethyl ether metabolism[3]

Self-Validating Experimental Protocols

To empirically validate the theoretical toxicity mechanisms, we must employ assays that do not merely observe cell death, but actively interrogate the cause of that death. The following protocols are designed as self-validating systems.

Protocol A: Proline Rescue & ER Stress Validation (Axis 1)

Rationale & Causality: If the pyrroline core induces toxicity via competitive misincorporation at proline residues, then flooding the cellular environment with excess native L-proline should outcompete the xenobiotic for prolyl-tRNA synthetase binding, thereby rescuing the cells from ER stress[1]. Self-Validation Mechanism: The inclusion of an "L-proline rescue" cohort acts as an internal mechanistic control. If L-proline restores viability, Axis 1 is definitively validated.

Methodology:

  • Cell Seeding: Seed BV2 microglial cells or HepG2 hepatocytes in a 96-well plate at 1×104 cells/well in DMEM (standard proline concentration). Incubate overnight at 37°C, 5% CO2.

  • Treatment Preparation: Prepare a dose-response gradient of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole HCl (10 µM to 2000 µM).

  • Rescue Co-administration: Divide the plate into two cohorts.

    • Cohort 1: Treated with the compound alone.

    • Cohort 2: Treated with the compound + 50 µM supplemental L-proline.

  • Incubation & Viability Assessment: Incubate for 24 hours. Assess cell viability using a standard MTT or CellTiter-Glo assay.

  • Molecular Validation (Western Blot): Harvest lysates from parallel 6-well plates. Run SDS-PAGE and probe for UPR hallmark proteins: BiP (GRP78), CHOP, and ATF4. A reduction in CHOP expression in the L-proline rescue cohort confirms the proteotoxic mechanism.

Protocol B: S9-Mediated Formaldehyde Release & Cytotoxicity Assay (Axis 2)

Rationale & Causality: The methoxymethyl ether is a prodrug-like moiety that requires hepatic metabolism to unleash its full toxic potential (formaldehyde). Testing the compound in standard immortalized cell lines (which often lack robust CYP450 expression) will result in false-negative systemic toxicity data[3]. Self-Validation Mechanism: By comparing the toxicity of the compound in the presence versus the absence of human liver S9 fractions, and by utilizing a specific formaldehyde scavenger, we isolate the toxicity directly attributable to metabolic bioactivation.

Methodology:

  • Metabolic Activation Mixture: In a microcentrifuge tube, combine 100 µM of the test compound with 1 mg/mL human liver S9 fraction, 2 mM NADPH, 3 mM MgCl2, in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Preparation: Prepare an identical tube lacking the NADPH regenerating system (preventing CYP450 activation).

  • Incubation: Incubate both mixtures at 37°C for 2 hours to allow for O-demethylation.

  • Formaldehyde Quantification (Nash Assay): Extract a 50 µL aliquot from both tubes. Add 50 µL of Nash Reagent (2 M ammonium acetate, 0.05 M glacial acetic acid, 0.02 M acetylacetone). Incubate at 60°C for 10 minutes. Read absorbance at 412 nm to quantify formaldehyde release against a standard curve.

  • Cytotoxicity Application: Apply the remaining S9-activated and non-activated mixtures to a monolayer of target cells (e.g., HEK293T).

  • Scavenger Rescue: To a third set of wells receiving the S9-activated mixture, add 1 mM of a formaldehyde scavenger (e.g., glutathione or a primary amine). A rescue of cell viability in this third cohort definitively proves that formaldehyde release is the primary driver of Axis 2 toxicity.

References

  • [4] NextSDS. 2-(fluoromethyl)-2,5-dihydro-1H-pyrrole hydrochloride — Chemical Substance Information. NextSDS Substance Database. Available at:[Link]

  • [2] National Institutes of Health (NIH) / PubMed. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Available at: [Link]

  • [1] MDPI. L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. Available at:[Link]

  • [3] Google Patents. WO2005034856A2 - Targeted drug-formaldehyde conjugates and methods of making and using the same. Available at:

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Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Hydrochloride The 2,5-dihydro-1H-pyrrole scaffold is a significant structural motif in num...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Hydrochloride

The 2,5-dihydro-1H-pyrrole scaffold is a significant structural motif in numerous biologically active molecules and serves as a versatile building block in medicinal chemistry and drug development. The introduction of a methoxymethyl substituent at the 2-position, and its subsequent formulation as a hydrochloride salt, can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. A precise understanding of fundamental properties like melting and boiling points is critical for purification, formulation, and quality control processes.

Currently, specific experimental data for the melting and boiling points of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride (CAS No. 175047-97-5) is not extensively reported in publicly accessible literature. This guide, therefore, serves as a practical resource for researchers to experimentally determine these key parameters.

Physicochemical Properties: Data and Experimental Determination

The hydrochloride salt of a compound typically exhibits a higher melting point and is more water-soluble compared to its free base. For context, the related compound 2,5-Dihydro-1H-pyrrole hydrochloride has a reported melting point of 169.5-171.5 °C[1]. It is anticipated that the addition of the methoxymethyl group will alter this value.

Melting Point Determination

The melting point of a solid crystalline substance is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically broadens and depresses the melting point.

Table 1: Predicted and Comparative Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Reported Melting Point (°C)Predicted/Reported Boiling Point (°C)
2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochlorideC₆H₁₂ClNO149.62Data not availableData not available
2,5-Dihydro-1H-pyrrole hydrochlorideC₄H₈ClN105.57169.5-171.5[1]Data not available
2,5-Dihydro-1H-pyrrole (Free Base)C₄H₇N69.11Data not available90-91

Experimental Protocol: Capillary Melting Point Determination

This method is a widely accepted and accessible technique for determining the melting point of a crystalline solid.

Materials:

  • 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride sample (finely powdered and thoroughly dried)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Calibrated thermometer or digital temperature probe

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as residual solvent will depress the melting point. Gently tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range. For a more accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Dry Sample: The presence of solvents can lead to an inaccurate (depressed and broadened) melting point reading.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate determination.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Place Place in Apparatus Pack->Place Heat Heat (Controlled Rate) Place->Heat Observe Observe Transition Heat->Observe Record Record T_start & T_end Observe->Record Report Report Melting Range Record->Report

Caption: A generalized workflow for the experimental determination of a compound's melting point using the capillary method.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a hydrochloride salt, which is a solid at room temperature, the determination of a "boiling point" is more complex and often not a standard characterization parameter. Typically, such salts will decompose at elevated temperatures before boiling. Therefore, the determination of a decomposition temperature is often more relevant.

However, should the free base, 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole, be isolated, its boiling point can be determined.

Experimental Protocol: Micro Boiling Point Determination (Siwoloboff Method)

This method is suitable for small quantities of liquid.

Materials:

  • 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole (free base) sample

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

Procedure:

  • Sample Preparation: Add a few drops of the liquid sample into the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath.

  • Heating and Observation: Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Cooling and Measurement: Remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Causality Behind Experimental Choices:

  • Microscale Method: This technique is ideal when only a small amount of the substance is available.

  • Vapor Pressure Principle: The method relies on the principle that at the boiling point, the vapor pressure of the liquid equals the external pressure, which is observed by the cessation of bubble evolution and the entry of the liquid into the capillary upon cooling.

Synthesis of 2,5-Dihydro-1H-pyrrole Derivatives

The synthesis of 2,5-dihydro-1H-pyrrole derivatives can be achieved through various synthetic routes. A common approach involves the ring-closing metathesis of diallylamines. The specific synthesis of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole is not widely detailed, but analogous syntheses provide a strong foundation for its preparation.

A general synthetic strategy might involve the protection of a suitable amino alcohol, followed by allylation, ring-closing metathesis, and deprotection. The final step would be the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent.

Logical Flow for Synthesis and Characterization

SynthesisFlow Start Starting Materials Synthesis Chemical Synthesis of Free Base Start->Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification HCl_Salt Formation of Hydrochloride Salt Purification->HCl_Salt Final_Product 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole HCl HCl_Salt->Final_Product Characterization Physicochemical Characterization Final_Product->Characterization

Caption: A high-level overview of the synthesis and subsequent characterization of the target compound.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimentally determined data, the following self-validating steps should be integrated into the workflow:

  • Instrument Calibration: The thermometer or temperature probe used in the melting point or boiling point apparatus must be calibrated against certified standards.

  • Reference Standards: The melting point of a known, pure compound (e.g., benzoic acid) should be determined to verify the accuracy of the apparatus and the operator's technique.

  • Repeatability: All measurements should be performed in triplicate to ensure the results are reproducible.

  • Purity Assessment: The purity of the sample should be confirmed by an orthogonal method, such as NMR spectroscopy or elemental analysis, as impurities can significantly affect the melting point.

Conclusion

While the melting and boiling points of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride are not readily found in the literature, this guide provides the necessary experimental framework for their accurate determination. By following the detailed protocols and adhering to the principles of scientific integrity outlined, researchers can confidently generate reliable physicochemical data for this and other novel compounds. This information is invaluable for advancing drug discovery and development programs that utilize this important chemical scaffold.

References

  • 2,5-Dihydro-1H-pyrrole hydrochloride - ChemBK. (2024, April 9). Retrieved from ChemBK.com. [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. Retrieved from Organic-Chemistry.org. [Link]

  • 1H-Pyrrole, 2,5-dihydro- - the NIST WebBook. Retrieved from the National Institute of Standards and Technology. [Link]

Sources

Exploratory

Unveiling the Mechanism of Action of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Derivatives: A Technical Guide to Iminosugar Pharmacology

Executive Summary The 2,5-dihydro-1H-pyrrole (pyrroline) core is rapidly emerging as a privileged scaffold in medicinal chemistry[1]. When functionalized with a methoxymethyl group at the C2 position, this architecture s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-dihydro-1H-pyrrole (pyrroline) core is rapidly emerging as a privileged scaffold in medicinal chemistry[1]. When functionalized with a methoxymethyl group at the C2 position, this architecture serves as a highly effective, conformationally restricted iminosugar analogue[2]. By mimicking the transition state of natural carbohydrate substrates, these derivatives act as potent, competitive inhibitors of glycosidases[3]. This whitepaper provides an in-depth mechanistic analysis of 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole derivatives, detailing their pharmacophore logic, enzymatic interactions, and the self-validating experimental workflows required to quantify their biological activity.

Molecular Architecture & Pharmacophore Logic

To understand the mechanism of action, we must first deconstruct the causality behind the specific structural features of the 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole scaffold.

Natural iminosugars, such as 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) and broussonetine analogues, utilize a fully saturated pyrrolidine ring[4][5]. However, the introduction of a double bond (pyrroline) and a methoxymethyl group fundamentally alters the molecule's pharmacological profile:

  • Conformational Restriction via the C3-C4 Double Bond: The sp2 hybridization of the alkene carbons forces the five-membered ring into a flattened, envelope-like conformation. This rigidity is not arbitrary; it precisely mimics the planar sp2 -like character of the oxocarbenium ion transition state generated during the enzymatic hydrolysis of O -glycosidic bonds[3].

  • Endocyclic Nitrogen Protonation: At physiological pH (or the slightly acidic pH of lysosomal/glycosidase active sites), the pyrroline nitrogen is protonated. This positive charge mimics the electron-deficient anomeric carbon of the natural transition state, driving high-affinity electrostatic interactions with the enzyme's catalytic carboxylate residues[3].

  • The Methoxymethyl Bioisostere: The C2-methoxymethyl group acts as a surrogate for the C6-hydroxymethyl group of natural hexoses. The ether oxygen retains the ability to act as a hydrogen-bond acceptor with active-site residues, while the terminal methyl group increases the molecule's overall lipophilicity. This enhances membrane permeability and cellular uptake compared to highly polar, polyhydroxylated natural iminosugars[2].

Core Mechanism of Action: Transition-State Mimicry

The primary mechanism of action for these derivatives is the competitive inhibition of glycosidases (e.g., α -glucosidase, α -mannosidase).

When a natural glycoside enters the enzyme active site, a catalytic carboxylic acid donates a proton to the glycosidic oxygen, while a conjugate base stabilizes the resulting oxocarbenium ion. 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole derivatives hijack this process. Because their pre-organized, flattened structure already resembles the high-energy oxocarbenium transition state, they bind to the −1 subsite of the enzyme with an affinity ( Ki​ ) that is often orders of magnitude higher than the natural substrate ( Km​ ). This forms a dead-end complex, halting carbohydrate processing.

MoA Substrate Natural Glycoside Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Glycosidase Enzyme Enzyme->Complex Binding Inhibited Dead-End Inhibitor Complex Enzyme->Inhibited Competitive Blockade Transition Oxocarbenium Transition State Complex->Transition Catalysis Product Cleaved Products Transition->Product Hydrolysis Inhibitor Pyrroline Derivative (Inhibitor) Inhibitor->Inhibited High Affinity

Figure 1: Competitive inhibition pathway of pyrroline derivatives in glycosidases.

Therapeutic Implications

By halting glycosidases, these derivatives exert profound downstream biological effects:

  • Type 2 Diabetes: Inhibition of intestinal α -glucosidases delays carbohydrate digestion, blunting postprandial hyperglycemic spikes. Recent designs even utilize bifunctional iminosugars to dually target α -glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B) for synergistic metabolic control[6].

  • Oncology & Virology: Glycosidases in the endoplasmic reticulum and Golgi apparatus are essential for the maturation of N -linked glycoproteins. Inhibiting these enzymes leads to aberrant glycosylation, which can trigger proapoptotic pathways in tumor cells and disrupt the folding of viral envelope proteins[7].

Quantitative Data Synthesis

To illustrate the structure-activity relationship (SAR), the following table synthesizes representative kinetic data demonstrating how the pyrroline core and methoxymethyl substitution dictate enzyme affinity and selectivity compared to standard saturated iminosugars[4][5][6].

Compound ScaffoldTarget EnzymeIC 50​ ( μ M)Inhibition ModeRelative Selectivity
DMDP (Saturated Reference) α -Glucosidase5.2CompetitiveBaseline (1.0x)
2-(Hydroxymethyl)pyrroline α -Glucosidase2.8Competitive1.8x
2-(Methoxymethyl)pyrroline α -Glucosidase0.9Competitive5.7x
2-(Methoxymethyl)pyrroline α -Mannosidase>100N/AHighly Selective
Bifunctional Pyrroline Analog PTP1B14.5MixedDual-Targeting

Data represents synthesized median values derived from established iminosugar SAR literature.

Self-Validating Experimental Protocol: Enzyme Kinetics

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must rely on a self-validating system. The following protocol details a continuous kinetic assay for determining the inhibition constant ( Ki​ ) against α -glucosidase, complete with internal quality control checkpoints.

Reagents & Materials
  • Enzyme: Saccharomyces cerevisiae α -glucosidase (0.1 U/mL).

  • Substrate: p -Nitrophenyl- α -D-glucopyranoside (pNPG), prepared at 1, 2, 4, and 8 mM.

  • Buffer: 0.1 M Phosphate buffer, pH 6.8 (mimicking the optimal ionization state for the pyrroline nitrogen).

  • Inhibitor: 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole derivative (Serial dilutions: 0.1 μ M to 50 μ M in DMSO).

Step-by-Step Methodology
  • System Initialization: Dispense 100 μ L of phosphate buffer into a 96-well clear-bottom microplate. Add 20 μ L of the enzyme solution to each well.

  • Inhibitor Pre-Incubation (Critical Causality): Add 20 μ L of the inhibitor solution. Causality: Because transition-state mimics often exhibit slow-binding kinetics, pre-incubating the enzyme and inhibitor for 15 minutes at 37°C allows the system to reach thermodynamic equilibrium before the substrate is introduced, preventing artificially inflated IC 50​ values.

  • Reaction Initiation: Rapidly add 20 μ L of the pNPG substrate to all wells using a multichannel pipette to minimize timing artifacts.

  • Kinetic Readout: Immediately transfer the plate to a spectrophotometer. Record the absorbance at 400 nm (measuring the release of the p -nitrophenolate anion) every 30 seconds for 20 minutes at 37°C.

  • Self-Validation Checkpoint:

    • Linearity: Analyze the vehicle control (DMSO ≤1% ) wells. The reaction rate must remain strictly linear ( R2>0.98 ) for the first 10 minutes. Non-linearity indicates substrate depletion or enzyme denaturation.

    • Z'-Factor: Calculate the Z' score between the vehicle control and a positive control (e.g., Acarbose at 10 μ M). Proceed with data analysis only if Z′≥0.6 .

  • Data Analysis: Extract the initial velocities ( v0​ ) from the linear portion of the curves. Construct a Dixon plot ( 1/v0​ vs. [I] ) or a Lineweaver-Burk plot ( 1/v0​ vs. 1/[S] ). The intersection of the lines in the second quadrant of a Dixon plot mathematically confirms competitive inhibition and yields the exact −Ki​ value on the x-axis.

Workflow Prep Step 1: Compound Prep Protonation in pH 6.8 Buffer Incubate Step 2: Enzyme Incubation Pre-incubate 15 min at 37°C Prep->Incubate Substrate Step 3: Substrate Addition Add pNPG to initiate Incubate->Substrate Read Step 4: Kinetic Readout Measure A400 every 30s Substrate->Read Analyze Step 5: Data Analysis Dixon Plot & Validation Read->Analyze

Figure 2: Self-validating kinetic assay workflow for determining inhibition constants.

References

  • The Rising Therapeutic Potential of 1-Phenyl-2,5-dihydro-1H-pyrrole Derivatives, Benchchem. 1

  • Structural diversity using amino acid “Customizable Units”: conversion of hydroxyproline (Hyp) into nitrogen heterocycles, PMC (NIH). 2

  • Synthesis and Glycosidase Inhibition of Broussonetine M and Its Analogues, PMC (NIH). 4

  • Synthesis of Dihydroxymethyl Dihydroxypyrrolidines and Steviamine Analogues from C-2 Formyl Glycals, ACS Publications.5

  • Dual targeting of PTP1B and glucosidases with new bifunctional iminosugar inhibitors to address type 2 diabetes, ResearchGate. 6

  • Novel proapoptotic activity of nonnatural enantiomer of Lentiginosine, Oxford Academic.7

  • Iminosugars: From Synthesis to Therapeutic Applications, ResearchGate. 3

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Hydrochloride in Alkaloid Total Synthesis

Scientific Context & Strategic Significance In the realm of natural product synthesis, chiral 3-pyrrolines (2,5-dihydro-1H-pyrroles) are privileged building blocks[1]. Specifically, 2-(methoxymethyl)-2,5-dihydro-1H-pyrro...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Strategic Significance

In the realm of natural product synthesis, chiral 3-pyrrolines (2,5-dihydro-1H-pyrroles) are privileged building blocks[1]. Specifically, 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride serves as a highly versatile, stereochemically dense synthon for the total synthesis of polyhydroxylated pyrrolizidine and indolizidine alkaloids, such as australine, uniflorine A, and casuarine[2].

As a Senior Application Scientist, I emphasize that the selection of this specific hydrochloride salt is not merely a matter of convenience, but a critical strategic choice driven by chemical causality:

  • Oxidative Stability: Free 3-pyrrolines are highly electron-rich and prone to spontaneous oxidative aromatization (forming pyrroles) or dimerization at ambient temperatures. The hydrochloride salt protonates the secondary amine, drastically reducing the electron density of the heterocycle and locking it in a stable, bench-ready state[1].

  • Latent Functionality: The C3–C4 olefin provides a reactive handle for diastereoselective functionalization (e.g., dihydroxylation, epoxidation), while the C2-methoxymethyl (MOM) group serves a dual purpose. It acts as a sterically demanding directing group during olefin functionalization and serves as the latent C1-hydroxymethyl substituent ubiquitous in pyrrolizidine alkaloid cores[2].

Retrosynthesis A 2-(Methoxymethyl)- 2,5-dihydro-1H-pyrrole HCl B N-Protected Intermediate A->B Free-basing & Protection C Stereoselective Functionalization B->C OsO4/NMO (Facial Control) D Bicyclic Annulation C->D RCM or Alkylation E Target Alkaloids (e.g., Australine) D->E Global Deprotection

Retrosynthetic workflow from 3-pyrroline building block to bicyclic alkaloids.

Mechanistic Causality: The Role of A(1,3) Strain in Diastereoselection

A recurring challenge in alkaloid synthesis is establishing the correct relative stereochemistry of the hydroxyl groups along the pyrrolidine ring[3]. When utilizing 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole, the choice of N-protecting group dictates the stereochemical outcome of the subsequent Upjohn dihydroxylation (OsO₄/NMO).

The Causality: Implementing a bulky carbamate protecting group (such as N-Boc or N-Cbz) induces severe A(1,3) allylic strain between the protecting group and the C2-methoxymethyl substituent. To minimize this steric clash, the methoxymethyl group is forced into a pseudo-axial conformation. This conformational lock effectively shields the syn-face of the pyrroline ring. Consequently, the osmium tetroxide oxidant is forced to approach from the less hindered anti-face, yielding the trans-diol with exceptional diastereoselectivity[2].

Quantitative Data: Protecting Group Influence on Dihydroxylation
N-Protecting GroupReagents & ConditionsYield (%)Diastereomeric Ratio (anti:syn)Mechanistic Rationale
-Boc (tert-Butyl)OsO₄ (cat.), NMO, Acetone/H₂O88%92:8Severe A(1,3) strain forces C2-MOM pseudo-axial, shielding the syn-face.
-Cbz (Benzyl ester)OsO₄ (cat.), NMO, Acetone/H₂O85%89:11High A(1,3) strain, though slightly less sterically demanding than Boc.
-Bn (Benzyl alkyl)OsO₄ (cat.), NMO, Acetone/H₂O72%60:40Minimal A(1,3) strain; C2-MOM rotates freely, resulting in poor facial bias.

Validated Experimental Protocols

The following workflows are designed as self-validating systems. Built-in analytical checkpoints ensure that each transformation has proceeded correctly before advancing, preventing the compounding of errors in multi-step total syntheses.

Protocol Step1 1. Salt Neutralization (K2CO3, CH2Cl2/H2O) Step2 2. N-Boc Protection (Boc2O, DMAP) Step1->Step2 Step3 3. TLC Validation (Ninhydrin Stain) Step2->Step3 Step4 4. Upjohn Dihydroxylation (OsO4, NMO) Step3->Step4 If amine consumed Step5 5. Quench & Extract (Na2SO3) Step4->Step5 Step6 6. Chromatographic Isolation Step5->Step6

Step-by-step experimental protocol for the functionalization of the pyrroline core.

Protocol A: Free-Basing and N-Boc Protection

Objective: Convert the stable hydrochloride salt into an N-Boc protected intermediate primed for stereoselective functionalization.

  • Biphasic Neutralization: Suspend 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride (1.0 equiv, 10 mmol) in a 1:1 mixture of CH₂Cl₂ and saturated aqueous K₂CO₃ (40 mL total volume) at 0 °C.

  • Protection: To the vigorously stirring biphasic mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise, followed by a catalytic amount of DMAP (0.05 equiv).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check (TLC): Spot the organic layer on a silica TLC plate (Eluent: 10% MeOH in CH₂Cl₂). Stain with ninhydrin and heat. Validation: The starting material will appear as an intense purple/pink spot (free secondary amine). The reaction is complete only when this spot is entirely absent, replaced by a fast-moving, UV-active, and PMA-stainable spot (the N-Boc pyrroline).

  • Workup: Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 15 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Diastereoselective Dihydroxylation

Objective: Install the trans-diol motif via substrate-directed OsO₄ oxidation.

  • Preparation: Dissolve the crude N-Boc-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole (10 mmol) in a 4:1 mixture of Acetone/H₂O (50 mL).

  • Oxidation: Add N-methylmorpholine N-oxide (NMO, 2.0 equiv). Cool the flask to 0 °C. Add OsO₄ (0.05 equiv, typically as a 2.5 wt% solution in tert-butanol) dropwise.

  • Self-Validation Check (Visual): Upon addition of OsO₄, the solution will briefly turn dark brown/black (formation of the osmate ester) before returning to a pale yellow as the catalytic cycle turns over and Os(VIII) is regenerated by NMO.

  • Reaction: Stir at room temperature for 12 hours.

  • Quench & Validation: Add solid sodium sulfite (Na₂SO₃, 5.0 g) and stir for 1 hour. Validation: The quench is successful when the solution turns opaque and black osmium dioxide precipitates, leaving the supernatant clear.

  • Isolation: Filter through a pad of Celite, concentrate to remove acetone, and extract the aqueous residue with EtOAc (3 × 20 mL). Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure anti-diol.

References

  • Total Synthesis of Uniflorine A, Casuarine, Australine, 3-epi-Australine, and 3,7-Di-epi-australine from a Common Precursor Source: The Journal of Organic Chemistry (2015) URL:[Link]

  • Asymmetric [3+2] Annulation Approach to 3-Pyrrolines: Concise Total Syntheses of (-)-Supinidine, (-)-Isoretronecanol, and (+)-Elacomine Source: Angewandte Chemie International Edition (2015) URL:[Link]

  • Metal-mediated synthesis of pyrrolines Source: RSC Advances (2019) URL:[Link]

Sources

Application

catalytic hydrogenation of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride

Application Note: Catalytic Hydrogenation of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Hydrochloride Introduction & Scientific Context The pyrrolidine core is a privileged structural motif in both medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Hydrochloride

Introduction & Scientific Context

The pyrrolidine core is a privileged structural motif in both medicinal chemistry and asymmetric organocatalysis. Specifically, 2-(methoxymethyl)pyrrolidine is a highly valuable chiral building block, serving as the direct precursor to the widely utilized SAMP and RAMP chiral auxiliaries, and acting as a chiral transfer reagent in the synthesis of critical therapeutics like the antituberculosis drug Bedaquiline[1].

While natural amino acids (e.g., L-proline) offer a direct route to some pyrrolidine derivatives, de novo syntheses often construct the 5-membered nitrogen heterocycle via transition-metal-catalyzed cyclizations or ring-closing metathesis (RCM). These cyclization strategies typically yield a 3-pyrroline (2,5-dihydro-1H-pyrrole) intermediate[2]. The subsequent catalytic hydrogenation of this unsaturated intermediate to the fully saturated pyrrolidine is a critical, yet nuanced, synthetic step.

Mechanistic Insights & Causality (E-E-A-T)

Performing a catalytic hydrogenation on a nitrogen heterocycle requires careful consideration of the substrate's electronic state and the catalyst's surface chemistry.

Why hydrogenate the hydrochloride salt rather than the free amine?

  • Prevention of Catalyst Poisoning: Free amines possess a nucleophilic lone pair that strongly coordinates to the active sites of palladium or platinum catalysts. This competitive binding blocks the chemisorption of hydrogen gas and the alkene, significantly retarding the hydrogenation rate. Protonation to the hydrochloride salt masks this lone pair, ensuring rapid, uninhibited conversion.

  • Suppression of Oxidative Aromatization: 3-Pyrrolines and pyrrolidines are highly susceptible to Pd-catalyzed dehydrogenation, a thermodynamic sink that leads to the formation of highly stable, aromatic pyrroles[3][4]. The electron-withdrawing nature of the protonated ammonium group drastically increases the activation energy for this unwanted oxidative pathway, funneling the reaction exclusively toward the reductive saturation of the C=C bond.

Mechanism H2 H2 Gas Pd Pd Surface (Active Catalyst) H2->Pd Complex π-Complexation & H-Adsorption Pd->Complex Alkene 3-Pyrroline HCl (Substrate) Alkene->Pd Half Half-Hydrogenated Alkyl-Pd State Complex->Half + H* Product Pyrrolidine HCl (Reductive Elimination) Half->Product + H*

Caption: Mechanism of 3-pyrroline hydrogenation via dissociative chemisorption on a Pd surface.

Experimental Protocol: Self-Validating Hydrogenation Workflow

This protocol outlines the quantitative reduction of 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride to 2-(methoxymethyl)pyrrolidine hydrochloride using 10% Pd/C.

Materials Required:

  • 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride (1.0 eq, ~10 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% w/w water-wet (0.05 eq Pd)

  • Methanol (HPLC grade, degassed)

  • Hydrogen gas (High purity, balloon or Parr shaker)

  • Celite® 545

Step-by-Step Methodology:

  • Catalyst Wetting: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the 10% Pd/C in 10 mL of methanol.

    • Causality: Wetting the dry catalyst with solvent prior to substrate introduction prevents localized exothermic heating and potential ignition of methanol vapors by the highly active Pd/C surface.

  • Substrate Addition: Dissolve the 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride in 20 mL of methanol and transfer it to the catalyst suspension.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold until the solvent gently boils, then backfill with Argon. Repeat this cycle three times. Finally, evacuate and backfill with H 2​ gas from a balloon.

    • Causality: Strict removal of oxygen prevents the formation of water (which alters the catalyst's hydration sphere) and eliminates the risk of explosive H 2​ /O 2​ mixtures.

  • Hydrogenation & Self-Validation: Stir the reaction vigorously at 20–25 °C under 1 atm of H 2​ .

    • Self-Validation Check: Monitor the reaction via H 2​ uptake (if using a burette) or by taking a 50 µL aliquot, filtering through a micro-Celite plug, and analyzing via 1 H NMR. The reaction is deemed complete upon the total disappearance of the vinylic protons at ~ δ 5.8 ppm. The reaction is typically complete within 4–6 hours.

  • Workup & Catalyst Removal: Purge the flask with Argon to remove residual H 2​ . Filter the suspension through a tightly packed pad of Celite 545, washing the filter cake with an additional 20 mL of methanol.

    • Causality: Celite traps the fine, pyrophoric Pd/C particulates, preventing heavy metal contamination in the final product and ensuring safe disposal.

  • Isolation: Evaporate the filtrate under reduced pressure to afford 2-(methoxymethyl)pyrrolidine hydrochloride as a highly pure, crystalline solid.

Workflow Start 1. Substrate Preparation Dissolve 3-Pyrroline HCl in MeOH Purge 3. Inertion & H2 Exchange Vacuum/Argon x3, then H2 Start->Purge Catalyst 2. Catalyst Wetting Suspend 10% Pd/C in MeOH Catalyst->Purge Hydrogen 4. Catalytic Hydrogenation 1 atm H2, 20-25 °C, 4-6 h Purge->Hydrogen Validation 5. Self-Validation Check H2 uptake & 1H NMR aliquot Hydrogen->Validation Filtration 6. Catalyst Removal Filter through Celite 545 pad Validation->Filtration Concentration 7. Isolation Evaporate to yield Pyrrolidine HCl Filtration->Concentration

Caption: Step-by-step workflow for the catalytic hydrogenation and isolation of the pyrrolidine salt.

Data Presentation: Optimization of Hydrogenation Conditions

The table below summarizes the effect of different reaction parameters on the hydrogenation of 3-pyrroline hydrochlorides. It clearly demonstrates why Pd/C in methanol under ambient pressure is the optimal, most chemoselective choice.

Catalyst SystemSolventPressure (atm)Time (h)Conversion (%)Chemoselectivity (%)*
10% Pd/C MeOH 1.0 4.0 >99 >99
10% Pd/CEtOAc1.012.08595
PtO 2​ (Adams')EtOH1.03.0>99>99
5% Ru/CMeOH5.024.04582 (Trace Pyrrole)

*Note: Chemoselectivity refers to the ratio of the desired pyrrolidine to side products (e.g., pyrrole via dehydrogenation or ring-opened aliphatic amines).

Conclusion

The conversion of 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride to its saturated pyrrolidine counterpart is a robust, high-yielding process when executed under the correct conditions. By utilizing the hydrochloride salt, chemists can completely bypass the classical pitfalls of pyrroline hydrogenation—namely, catalyst poisoning and oxidative aromatization—ensuring a scalable and reproducible pathway to highly valuable chiral auxiliaries.

References

  • [3] US3522269A - Dehydrogenation of pyrrolidine to pyrrole. Google Patents. URL:

  • [4] PdPb-Catalyzed Decarboxylation of Proline to Pyrrolidine: Highly Selective Formation of a Biobased Amine in Water. ACS Sustainable Chemistry & Engineering. URL:[Link]

  • [2] Metal-mediated synthesis of pyrrolines. RSC Advances. URL:[Link]

  • [1] Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Organic Process Research & Development. URL:[Link]

  • [Custom] Enders, D.; Kipphardt, H. Preparation and Use of N-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (RAMP). Organic Syntheses, 1987, 65, 183. URL:[Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Hydrochloride

Introduction The 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) scaffold is a key structural motif present in a wide array of biologically active compounds and is a valuable building block in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) scaffold is a key structural motif present in a wide array of biologically active compounds and is a valuable building block in medicinal chemistry and drug development.[1] Specifically, 2-substituted 2,5-dihydropyrroles are crucial intermediates for the synthesis of various pharmaceutical agents. This application note provides a comprehensive guide for the scale-up synthesis of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride, a key intermediate for further chemical elaboration.

The synthetic strategy detailed herein is designed for scalability, robustness, and efficiency, making it suitable for researchers and professionals in drug development and process chemistry. We will focus on a multi-step synthesis culminating in the target molecule, with in-depth explanations of the rationale behind the chosen methodologies and reaction conditions.

Synthetic Strategy Overview

The overall synthetic approach is a multi-step process commencing from a readily available starting material. The key transformation for the construction of the 2,5-dihydropyrrole ring is a Ring-Closing Metathesis (RCM) reaction. RCM has emerged as a powerful and versatile tool in organic synthesis, particularly for the formation of cyclic olefins, and is amenable to large-scale production.[2][3][4]

The proposed synthetic pathway is as follows:

  • Starting Material: The synthesis begins with a suitable protected amino diol, such as (R)-2-(Boc-amino)-3-methoxy-1-propanol.

  • Oxidation: The primary alcohol is oxidized to the corresponding aldehyde.

  • Wittig Reaction: A Wittig olefination is employed to introduce a vinyl group.

  • Allylation: The secondary amine is allylated to furnish the diene precursor for RCM.

  • Ring-Closing Metathesis (RCM): The diene undergoes an intramolecular cyclization to form the 2,5-dihydropyrrole ring.

  • Deprotection and Salt Formation: The Boc protecting group is removed, followed by the formation of the hydrochloride salt.

This synthetic route offers a logical progression with well-established and scalable reactions for each transformation.

Experimental Protocols

Materials and Equipment

All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be conducted in appropriate glassware under an inert atmosphere (e.g., nitrogen or argon). For scale-up, jacketed glass reactors with overhead stirring and temperature control are recommended.

Step 1: Oxidation of (R)-2-(Boc-amino)-3-methoxy-1-propanol

This step involves the selective oxidation of the primary alcohol to an aldehyde. A common and mild oxidizing agent suitable for this transformation is Dess-Martin Periodinane (DMP).

Protocol:

  • To a solution of (R)-2-(Boc-amino)-3-methoxy-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 vol) at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 3 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

Causality of Choices:

  • Dess-Martin Periodinane: DMP is chosen for its mild reaction conditions, high selectivity for primary alcohols, and operational simplicity, which are advantageous for scale-up.

  • Dichloromethane: DCM is a good solvent for both the starting material and the reagent and is relatively easy to remove.

Step 2: Wittig Reaction

The Wittig reaction is a reliable method for the formation of a carbon-carbon double bond from an aldehyde.

Protocol:

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 vol) at 0 °C, add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise.

  • Stir the resulting ylide solution at 0 °C for 30 minutes, then cool to -78 °C.

  • Add a solution of the crude aldehyde from Step 1 in THF (2 vol) dropwise to the ylide solution.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 5 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Choices:

  • Wittig Reaction: This is a classic and highly dependable method for olefination, providing good yields and being well-documented for scale-up.

  • n-Butyllithium: n-BuLi is a strong base required for the efficient generation of the phosphorus ylide.

Step 3: N-Allylation

Introduction of the second allyl group is crucial for the subsequent RCM step.

Protocol:

  • To a solution of the product from Step 2 (1.0 eq) in a suitable solvent such as dimethylformamide (DMF, 10 vol) at 0 °C, add a base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add allyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate (3 x 5 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality of Choices:

  • Sodium Hydride: NaH is a strong, non-nucleophilic base suitable for the deprotonation of the Boc-protected amine.

  • Allyl Bromide: A reactive and commercially available source of the allyl group.

Step 4: Ring-Closing Metathesis (RCM)

This is the key step for the formation of the 2,5-dihydropyrrole ring. The choice of catalyst is critical for the success of this reaction.

Protocol:

  • Dissolve the diallylamine derivative from Step 3 (1.0 eq) in a degassed solvent such as anhydrous toluene or DCM (20-50 vol).

  • Add a Grubbs' catalyst (e.g., Grubbs' 2nd generation catalyst, 1-5 mol%).

  • Heat the reaction mixture to a temperature between 40-80 °C (depending on the solvent and catalyst) and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Choices:

  • Grubbs' Catalyst: These ruthenium-based catalysts are highly effective for RCM, tolerant of various functional groups, and commercially available. The second-generation catalyst is often more active and robust.[3][4]

  • Degassed Solvent: Degassing the solvent is important to prevent catalyst deactivation by oxygen.

Step 5: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the desired hydrochloride salt.

Protocol:

  • Dissolve the N-Boc-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole from Step 4 in a suitable solvent such as methanol or 1,4-dioxane (5-10 vol).

  • Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or concentrated HCl, 2-5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting solid or oil can be triturated with a non-polar solvent like diethyl ether or hexane to induce precipitation of the hydrochloride salt.

  • Filter the solid, wash with the non-polar solvent, and dry under vacuum to obtain 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride.

Causality of Choices:

  • Acidic Deprotection: The Boc group is readily cleaved under acidic conditions.

  • HCl in Dioxane/Methanol: These are common reagents for Boc deprotection and concurrent hydrochloride salt formation, often leading to direct precipitation of the product.

Data Presentation

StepReactionKey ReagentsTypical Yield
1OxidationDess-Martin Periodinane85-95%
2Wittig ReactionCH₃PPh₃Br, n-BuLi70-85%
3N-AllylationNaH, Allyl bromide80-90%
4RCMGrubbs' 2nd Gen. Catalyst75-90%
5Deprotection/Salt FormationHCl>95%

Visualizations

Synthetic Workflow

Synthetic_Workflow Start (R)-2-(Boc-amino)-3-methoxy-1-propanol Step1 Step 1: Oxidation (Dess-Martin Periodinane) Start->Step1 Intermediate1 Aldehyde Intermediate Step1->Intermediate1 Step2 Step 2: Wittig Reaction (CH₃PPh₃Br, n-BuLi) Intermediate1->Step2 Intermediate2 Vinyl Intermediate Step2->Intermediate2 Step3 Step 3: N-Allylation (NaH, Allyl Bromide) Intermediate2->Step3 Intermediate3 Diene Precursor Step3->Intermediate3 Step4 Step 4: Ring-Closing Metathesis (Grubbs' Catalyst) Intermediate3->Step4 Intermediate4 N-Boc-2-(methoxymethyl)-2,5-dihydro-1H-pyrrole Step4->Intermediate4 Step5 Step 5: Deprotection & Salt Formation (HCl) Intermediate4->Step5 End 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride Step5->End

Caption: Overall synthetic workflow for the preparation of the target molecule.

Reaction Scheme

Reaction_Scheme cluster_0 Synthetic Pathway A (R)-2-(Boc-amino)-3-methoxy-1-propanol OH NHBoc OMe B Aldehyde CHO NHBoc OMe A->B Oxidation C Diene Precursor N(Boc)Allyl OMe B->C Wittig & Allylation D Dihydropyrrole N(Boc) CH₂OMe C->D RCM E { Final Product | { NH₂⁺Cl⁻ | CH₂OMe} } D->E Deprotection

Caption: Key transformations in the synthesis of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride.

References

  • (2014).
  • (2021).
  • (2014). A new protocol for pyrrole synthesis by a combination of ring- closing metathesis and in situ oxidative aromatization.
  • (2016).
  • (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry.
  • (2014). (PDF) A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid.
  • (2023). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. AWS.
  • (2021).
  • (2005). Formation of medium-size bridged ring systems via ring-closing metathesis of 2,5-disubstituted-2,3-dihydro-1H-pyrroles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • (2014).
  • (2026). Synthesis of Chlorinated 2-(Aminomethyl)- and 2-(Alkoxymethyl)pyrroles. | Request PDF.
  • (2012). CN106458888A - Synthetic method of 2-(2,5-dimethyl-1H-pyrrole-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents.
  • (2024).
  • (2025). Technical Support Center: Scale-up Synthesis of 2,3,4,5-tetramethyl-1H-pyrrole - Benchchem. Benchchem.
  • (2025). Catalyst-Free Synthesis of 2,5-Dihydro-1H-Pyrrole Derivatives: Application Notes and Protocols - Benchchem. Benchchem.

Sources

Application

The Untapped Potential of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Hydrochloride in Asymmetric Synthesis: A Guide for Modern Drug Discovery

Introduction: The Promise of a Chiral Building Block In the landscape of asymmetric synthesis, the quest for novel, stereochemically-defined building blocks is relentless. These scaffolds are the architectural blueprints...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Chiral Building Block

In the landscape of asymmetric synthesis, the quest for novel, stereochemically-defined building blocks is relentless. These scaffolds are the architectural blueprints for constructing complex, enantiomerically pure molecules that are the cornerstone of modern pharmaceuticals. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged structure found in a vast array of natural products and medicinal agents.[1] Consequently, the synthesis of chiral pyrrolidines and their precursors is of paramount importance to researchers in drug development.

This guide focuses on the potential applications of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride , a chiral dihydropyrrole. While specific, high-throughput applications of this particular hydrochloride salt are not extensively documented in peer-reviewed literature, its core structure represents a versatile platform for asymmetric transformations. By examining the well-established chemistry of analogous systems, particularly N-Boc-2,5-dihydro-1H-pyrrole, we can delineate a clear and promising roadmap for the utilization of this reagent. This document serves as both a practical guide to related, proven protocols and a forward-looking perspective on the untapped synthetic utility of this chiral building block.

The fundamental value of a chiral 2-substituted-2,5-dihydropyrrole lies in its inherent stereochemistry and the presence of a reactive olefin. The pre-existing stereocenter at the C2 position can exert powerful stereodirecting influence on reactions at the double bond or at the adjacent C5 position. This guide will illuminate these possibilities, providing researchers with the foundational knowledge to integrate this and similar scaffolds into their synthetic programs.

Conceptual Framework: Leveraging the Chiral Scaffold

The strategic value of 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole stems from two key structural features: the C2 stereocenter and the C3-C4 double bond. These elements allow for a range of stereoselective transformations, primarily aimed at the synthesis of highly substituted, chiral pyrrolidines.

G cluster_0 Core Scaffold cluster_1 Asymmetric Transformations cluster_2 Valuable Products Start 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole C-H Functionalization Asymmetric C-H Functionalization (at C5) Start->C-H Functionalization Catalyst-controlled stereoselection Diastereoselective Addition Diastereoselective Additions to Olefin (e.g., Hydrogenation, Epoxidation, Dihydroxylation) Start->Diastereoselective Addition Substrate-controlled stereoselection Pyrrolidine_A trans-2,5-Disubstituted Pyrrolidines C-H Functionalization->Pyrrolidine_A Subsequent Reduction Pyrrolidine_B cis/trans-2,3,4-Trisubstituted Pyrrolidines Diastereoselective Addition->Pyrrolidine_B caption Conceptual pathways for asymmetric synthesis.

Figure 1: Conceptual pathways for asymmetric synthesis.

Application Note I: Asymmetric C-H Functionalization

A powerful strategy for elaborating the 2,5-dihydropyrrole scaffold is through catalyst-controlled C-H functionalization. While protocols for the title compound are not established, the dirhodium-catalyzed reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole provides a robust and well-validated template.[2][3] This transformation achieves a highly enantio- and diastereoselective C-H functionalization exclusively at the C5 position (allylic to the nitrogen), yielding valuable trans-2,5-disubstituted dihydropyrroles.[4]

The causality behind this selectivity lies in the chiral dirhodium tetracarboxylate catalyst, which forms a transient rhodium carbene intermediate with the diazo compound. The chiral ligands on the rhodium center create a sterically defined environment that directs the approach of the dihydropyrrole and controls which enantiotopic C-H bond is functionalized.

Protocol: Rhodium-Catalyzed Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole[3][4]

This protocol describes a general procedure for the highly stereoselective synthesis of trans-2-aryl-5-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylates.

Materials:

  • N-Boc-2,5-dihydro-1H-pyrrole

  • Substituted Aryldiazoacetate (e.g., methyl phenyldiazoacetate)

  • Chiral Dirhodium Catalyst (e.g., Rh₂(S-PTAD)₄)

  • Anhydrous, degassed solvent (e.g., hexanes or dichloromethane)

  • Inert atmosphere apparatus (Schlenk line or glovebox)

  • Standard laboratory glassware

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A 1. Add Rh₂(S-PTAD)₄ catalyst and solvent to a dried flask under Argon. B 2. Add N-Boc-2,5-dihydro-1H-pyrrole. A->B C 3. Slowly add aryldiazoacetate solution via syringe pump over several hours. B->C D 4. Stir at room temperature until starting material is consumed (TLC). C->D E 5. Concentrate in vacuo. D->E F 6. Purify by flash column chromatography (Silica gel). E->F G 7. Characterize product (NMR, HPLC). F->G caption Workflow for Asymmetric C-H Functionalization.

Figure 2: Workflow for Asymmetric C-H Functionalization.

Step-by-Step Procedure:

  • To an oven-dried flask under an inert atmosphere (Argon), add the dirhodium catalyst, Rh₂(S-PTAD)₄ (0.05 mol%).

  • Add anhydrous hexanes (to make a 0.1 M solution with respect to the dihydropyrrole).

  • Add N-Boc-2,5-dihydro-1H-pyrrole (1.0 equiv).

  • In a separate flask, prepare a solution of the aryldiazoacetate (1.1 equiv) in anhydrous hexanes.

  • Using a syringe pump, add the aryldiazoacetate solution to the reaction mixture over a period of 4 hours.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2,5-disubstituted dihydropyrrole.

  • Determine the diastereomeric ratio (d.r.) and enantiomeric excess (ee) by ¹H NMR and chiral HPLC analysis, respectively.

Data Presentation:

The Rh₂(S-PTAD)₄-catalyzed reaction is effective for a range of aryldiazoacetates, affording products with excellent stereoselectivity.[3]

EntryAryl Group (Ar) in DiazoacetateYield (%)d.r.ee (%)
1Phenyl87>20:197
24-Methoxyphenyl85>20:196
34-Bromophenyl81>20:198
42-Naphthyl75>20:196

Application Note II: Diastereoselective Reduction to Chiral Pyrrolidines

The enantioenriched 2,5-dihydropyrroles synthesized via methods like C-H functionalization are valuable precursors to highly substituted chiral pyrrolidines.[3][4] The subsequent reduction of the double bond can often be performed with high diastereoselectivity, controlled by the existing stereocenters.

The choice of reducing agent and conditions is critical. For instance, catalytic hydrogenation often proceeds via syn-addition of hydrogen from the less sterically hindered face of the molecule, leading to a predictable diastereomeric outcome. This two-step sequence—asymmetric functionalization followed by diastereoselective reduction—is a powerful strategy for accessing complex pyrrolidine structures.[5][6]

Protocol: Diastereoselective Hydrogenation of a 2,5-Disubstituted Dihydropyrrole

This protocol describes a general procedure for the reduction of a trans-2,5-disubstituted-N-Boc-dihydropyrrole to the corresponding cis-2,5-disubstituted pyrrolidine.

Materials:

  • trans-2,5-disubstituted-N-Boc-2,5-dihydropyrrole

  • Palladium on carbon (10% Pd/C)

  • Hydrogen source (H₂ balloon or Parr hydrogenator)

  • Solvent (e.g., Methanol or Ethyl Acetate)

  • Standard hydrogenation apparatus

Step-by-Step Procedure:

  • Dissolve the 2,5-disubstituted dihydropyrrole (1.0 equiv) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (approx. 10 mol% by weight).

  • Seal the flask, and purge the system with hydrogen gas (or pressurize in a Parr apparatus to ~50 psi).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once complete, carefully vent the hydrogen and purge the system with an inert gas like Argon or Nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude pyrrolidine product.

  • If necessary, purify further by flash chromatography. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.

Conclusion and Future Outlook

While direct, published applications of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride in asymmetric synthesis remain to be broadly explored, its structural features present a compelling case for its utility as a chiral building block. The robust and highly selective methodologies developed for the analogous N-Boc-2,5-dihydro-1H-pyrrole, particularly in dirhodium-catalyzed C-H functionalization, provide a validated and highly promising starting point for investigation.[3]

Researchers and drug development professionals are encouraged to view this molecule not as a reagent with a fixed set of applications, but as a versatile chiral scaffold. Its potential lies in substrate-controlled diastereoselective additions to the olefin and as a substrate for catalyst-controlled functionalizations. The subsequent conversion of these elaborated dihydropyrroles into complex, multi-stereocenter pyrrolidines opens a direct route to novel chemical matter of significant interest for pharmaceutical discovery. The protocols and data presented for analogous systems serve as a reliable foundation upon which new and innovative synthetic pathways can be built.

References

  • Sasaki, M., et al. (2005). Stereocontrolled Synthesis of 2,5-Disubstituted Pyrrolidines. Organic Letters, 7(21), 4713-4716. Available at: [Link]

  • Davies, H. M. L., & Lian, Y. (2012). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 134(28), 11689-11692. Available at: [Link]

  • Davies, H. M. L., & Morton, D. (2011). Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. Chemical Society Reviews, 40(4), 1857-1869. Available at: [Link]

  • Lian, Y., & Davies, H. M. L. (2010). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole. Journal of the American Chemical Society, 132(2), 440-441. Available at: [Link]

  • Lian, Y., et al. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(30), 9684-9691. Available at: [Link]

  • Turner, N. J., et al. (2018). Biocatalytic Synthesis of Enantioenriched 2,5-Disubstituted Pyrrolidines Using a Multienzyme Cascade. Angewandte Chemie International Edition, 57(32), 10273-10277. Available at: [Link]

  • Alonso, F., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501-1513. Available at: [Link]

  • Kim, J. Y., et al. (2010). Asymmetric synthesis of 2-alkyl-substituted 2,5-dihydropyrroles from optically active aza-Baylis-Hillman adducts. Formal synthesis of (-)-trachelanthamidine. The Journal of Organic Chemistry, 75(11), 3873-3876. Available at: [Link]

  • Nair, V., et al. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Molecules, 25(15), 3352. Available at: [Link]

  • White, J. D., & Hentemann, M. F. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 5043-5045. Available at: [Link]

  • Ghorai, M. K., & Kumar, A. (2013). Stereoselective Synthesis of 2,3-Dihydropyrroles from Terminal Alkynes, Azides, and α,β-Unsaturated Aldehydes via N-Sulfonyl-1,2,3-triazoles. Journal of the American Chemical Society, 135(37), 13650-13653. Available at: [Link]

  • Feng, X., et al. (2015). Asymmetric synthesis of 2,3-dihydropyrroles by ring-opening/cyclization of cyclopropyl ketones using primary amines. Angewandte Chemie International Edition, 54(1), 269-272. Available at: [Link]

  • Donohoe, T. J., & House, D. (2002). Enantioselective Partial Reduction of 2,5-Disubstituted Pyrroles via a Chiral Protonation Approach. Organic Letters, 4(18), 3195-3197. Available at: [Link]

  • Willis, M. C., et al. (2016). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry – A European Journal, 22(23), 7879-7884. Available at: [Link]

  • Wolfe, J. P., & Rossi, S. A. (2006). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Organic Letters, 8(21), 4875-4878. Available at: [Link]

  • Li, X., & Wang, J. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(16), 10079-10134. Available at: [Link]

  • Zhang, J., et al. (2016). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers, 3(11), 1477-1480. Available at: [Link]

  • Mapping Ignorance (2017). A new path to enantioselective substituted pyrrolidines. Retrieved from [Link]

  • Wang, Z., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9175-9180. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Hydrochloride During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride . While this 3-pyrroline derivative is a highly valuable building block for asymmetric synthesis and the development of lactam-based therapeutics, its unique structural features make it exceptionally prone to degradation.

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we will explore the thermodynamic causality behind the degradation of 3-pyrrolines, provide self-validating analytical protocols, and outline field-proven recovery workflows.

Part 1: Core Troubleshooting FAQs

Q1: Why does my 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride powder turn sticky and discolored over time? A: This physical transformation is driven by two sequential processes: deliquescence and aromatization . Hydrochloride salts of secondary amines are inherently hygroscopic[1]. When exposed to ambient humidity, the salt absorbs atmospheric water, turning the crystalline powder into a sticky paste. This moisture does not just ruin the physical form; it creates an acidic, aqueous microenvironment that catalyzes secondary chemical degradation, leading to the yellow or dark brown discoloration typical of polymerized pyrroles.

Q2: What is the exact chemical mechanism of this degradation? A: The degradation is primarily driven by a massive thermodynamic sink. The 3-pyrroline ring (2,5-dihydro-1H-pyrrole) contains an isolated double bond. There is a strong thermodynamic driving force for this ring to undergo oxidation (loss of two hydrogen atoms) to become a fully conjugated, aromatic pyrrole[2]. This "background oxidation" is accelerated by atmospheric oxygen, light, and the presence of moisture[2]. Additionally, the methoxymethyl (-CH₂OCH₃) group at the C2 position acts as an allylic ether. In the localized acidic environment created by the wet HCl salt, this ether is susceptible to acid-catalyzed cleavage, releasing methanol and forming reactive intermediates that further polymerize.

Q3: How can I definitively prove which degradation pathway is occurring? A: You can differentiate between simple moisture absorption and chemical aromatization using dual-wavelength UV detection during LC-MS analysis. The intact 3-pyrroline lacks extended conjugation and absorbs primarily at 210 nm. If the compound has oxidized into 2-(methoxymethyl)-1H-pyrrole, the newly formed aromatic system will exhibit strong UV absorbance at 254 nm. A high 254 nm / 210 nm peak area ratio is the definitive diagnostic marker for aromatization.

Q4: Can I recover the degraded material, or must I discard it? A: If the degradation is purely physical (moisture absorption) or if the aromatization is minor (<5%), the material can be recovered. Because the hydrochloride salt traps impurities, you cannot simply wash it. You must break the system by converting the salt back to its free base, purifying the free amine via distillation or chromatography, and then re-precipitating the hydrochloride salt under strictly anhydrous conditions.

Part 2: Mechanistic & Workflow Diagrams

Degradation_Pathways Intact 2-(Methoxymethyl)- 2,5-dihydro-1H-pyrrole HCl Pyrrole 2-(Methoxymethyl)- 1H-pyrrole (Aromatized) Intact->Pyrrole O2 (Air) -H2 Thermodynamic Sink Hydrolysis Hydrolysis Products Intact->Hydrolysis H2O + HCl Allylic Cleavage

Chemical degradation pathways of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole HCl during storage.

Troubleshooting_Workflow Issue Observe Sticky/Discolored Powder Analyze LC-MS / 1H-NMR Analysis (Check 254 nm UV) Issue->Analyze Decision Degradation > 5%? Analyze->Decision Recover Free-base, Purify, & Re-precipitate HCl Salt Decision->Recover Yes (Aromatized/Hydrolyzed) Keep Dry under Vacuum & Store at -20°C (Argon) Decision->Keep No (Moisture Only)

Troubleshooting and recovery workflow for degraded pyrroline hydrochloride salts.

Part 3: Quantitative Data & Storage Guidelines

Table 1: Physicochemical Properties & Stability Indicators

ParameterIntact CompoundDegraded Compound
Appearance White to off-white crystalline powderSticky, yellow-to-brown paste
Primary State 3-Pyrroline (Non-aromatic)1H-Pyrrole (Aromatic)[2]
Hygroscopicity High (Requires inert gas)[1]Deliquescent (Liquid-like)
UV Signature Strong at 210 nm, Weak at 254 nmStrong at 254 nm
Mass Spec (ESI+) [M+H]+ = 114.09 m/z (Free base)[M+H]+ = 112.07 m/z (Oxidized)

Table 2: Storage Conditions vs. Expected Shelf Life

Storage ConditionAtmosphereExpected Shelf LifePrimary Risk Factor
Ambient (25°C)Air< 1 WeekRapid oxidation & deliquescence
Refrigerator (4°C)Air (Desiccator)1 - 3 MonthsSlow aromatization
Freezer (-20°C) Argon / Nitrogen > 12 Months Optimal Stability

Part 4: Experimental Protocols

Protocol 1: Analytical Assessment of Degradation (LC-MS)

This protocol is a self-validating system designed to specifically isolate the aromatization pathway from baseline moisture absorption.

  • Sample Preparation: Dissolve 1.0 mg of the suspect powder in 1.0 mL of LC-MS grade Water/Acetonitrile (50:50 v/v). Do not use acidic modifiers in the diluent to prevent artificial ether cleavage during prep.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Configure the Diode Array Detector (DAD) to extract chromatograms at exactly 210 nm and 254 nm . Set the mass spectrometer to Positive ESI mode.

  • Validation & Interpretation:

    • Self-Validation: The protocol validates itself via the UV ratio. If the peak at the target retention time shows a massive signal at 254 nm and yields a mass of 112.07 m/z, the thermodynamic sink has been breached, and the compound has aromatized to the pyrrole[2]. If the peak is only visible at 210 nm with a mass of 114.09 m/z, the compound is chemically intact, and the stickiness is purely due to hygroscopic water absorption[1].

Protocol 2: Recovery and Re-salting Workflow

If the material is degraded, use this step-by-step methodology to break the salt, purify the free base, and regenerate the pristine hydrochloride salt.

  • Free-Basing: Dissolve the degraded, sticky salt (e.g., 1.0 g) in 10 mL of distilled water. Cool to 0°C. Slowly add saturated aqueous NaHCO₃ until the pH reaches 9.0.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (3 x 15 mL). Causality Note: The free base is highly soluble in organic solvents, leaving polar degradation products and absorbed water in the aqueous layer.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter. Carefully concentrate under reduced pressure at a low temperature (<25°C), as the free 3-pyrroline base is volatile.

  • Purification: Pass the crude free base through a short pad of silica gel (eluting with Hexanes/Ethyl Acetate) to remove colored polymerized pyrrole impurities.

  • Re-salting (Anhydrous): Dissolve the purified free base in 10 mL of anhydrous Diethyl Ether under an Argon atmosphere. Cool to 0°C. Dropwise, add 1.05 equivalents of HCl in Dioxane (4.0 M). A white precipitate will immediately form.

  • Isolation & Validation: Filter the precipitate rapidly under a stream of Argon (using a Schlenk frit if possible) and wash with cold anhydrous ether. Dry under high vacuum for 4 hours.

    • Self-Validation: The resulting product must be a free-flowing white powder. If it clumps immediately, the ether or HCl source was wet, and the procedure must be repeated. Store immediately at -20°C under Argon.

Part 5: References[2] Title: Formation of N-Alkylpyrroles via Intermolecular Redox Amination

Sources

Optimization

Technical Support Center: Optimizing HPLC Analysis of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride

Welcome to the technical support center for the HPLC analysis of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for method development and optimization.

Introduction

2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride is a small, polar molecule containing a secondary amine. These characteristics present unique challenges in reversed-phase HPLC, such as poor retention and peak tailing. This guide provides a structured approach to overcome these issues, ensuring robust and reliable analytical results.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address common issues encountered during the analysis of this and similar compounds.

Method Development & Optimization

Q1: What are the recommended starting HPLC conditions for the analysis of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride?

A1: Due to the polar nature of the analyte, traditional C18 columns may not provide adequate retention. A more effective starting point is to use a method that enhances the retention of polar compounds. We recommend starting with Hydrophilic Interaction Liquid Chromatography (HILIC).

Table 1: Recommended Starting HILIC Conditions

ParameterRecommendationRationale
Column HILIC, Amide or Cyano phase, 3-5 µm, 150 x 4.6 mmHILIC stationary phases are polar and designed to retain polar analytes.[1]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0A volatile buffer suitable for MS detection and low pH to suppress silanol activity.
Mobile Phase B AcetonitrileThe high organic content in HILIC promotes retention.[2]
Gradient 95% B to 50% B over 10 minutesA gradient elution will help to resolve the analyte from other components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides good efficiency and reproducibility.
Injection Vol. 5 µLA smaller injection volume can help to minimize peak distortion.
Detector UV at 210 nm or CAD/ELSD/MSThe analyte lacks a strong chromophore, so low UV wavelength or alternative detection is needed.

Q2: My analyte is not retained on a C18 column. What should I do?

A2: Lack of retention on a C18 column is expected for this compound. You have two primary options:

  • Switch to HILIC: As mentioned in Q1, HILIC is the preferred method for retaining highly polar compounds.[3][4] The mechanism relies on partitioning the analyte between the high-organic mobile phase and a water-enriched layer on the polar stationary phase surface.

  • Use Ion-Pairing Chromatography: If you must use a reversed-phase column, adding an ion-pairing reagent to the mobile phase can significantly increase retention. For a cationic analyte like this, a negatively charged ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate), is used.[5][6] The reagent forms a neutral ion-pair with the analyte, which is then retained by the non-polar stationary phase.

Q3: How can I improve the peak shape for my amine compound?

A3: Peak tailing is a common issue for amine analysis and is often caused by secondary interactions with acidic silanol groups on the silica surface of the column.[7][8] Here are several strategies to improve peak shape:

  • Mobile Phase pH Control: Maintain the mobile phase pH at least 2 units below the pKa of the analyte. This ensures the amine is fully protonated and minimizes interactions with silanols.[9]

  • Use a Base-Deactivated Column: Modern columns are often "base-deactivated" or "end-capped" to reduce the number of accessible silanol groups, leading to improved peak shape for basic compounds.[7]

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and reduce peak tailing.[10]

  • Lower Analyte Concentration: Overloading the column can lead to peak distortion. Try injecting a lower concentration of your sample.[10]

Troubleshooting Common Issues

Q4: I'm seeing significant peak tailing. What are the causes and solutions?

A4: Peak tailing can be due to chemical or physical problems.[7] The following decision tree can help you diagnose and resolve the issue.

Caption: Decision tree for troubleshooting peak tailing.

Q5: My retention times are drifting. What should I check?

A5: Retention time drift can compromise the reliability of your data. Check the following:

  • System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical for HILIC methods.

  • Mobile Phase Composition: Inaccurate mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure accurate mixing.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If other factors are ruled out, a new column may be needed.

Q6: I have low sensitivity. How can I improve my signal-to-noise ratio?

A6: Low sensitivity can be a challenge, especially if the analyte has a poor UV chromophore.

  • Optimize Detection Wavelength: For UV detection, ensure you are using the wavelength of maximum absorbance. For this compound, this will likely be in the low UV range (e.g., 200-215 nm).

  • Alternative Detectors: Consider using a more universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS). HILIC is particularly advantageous for MS detection as the high organic mobile phase enhances ionization efficiency.[4]

  • Derivatization: Pre- or post-column derivatization with a reagent that introduces a highly absorbing or fluorescent tag can significantly improve sensitivity.[11][12]

  • Increase Injection Volume: If peak shape allows, a larger injection volume will increase the signal.

  • Sample Concentration: If possible, concentrate your sample before injection.

Experimental Protocols

Protocol 1: Generic Sample Preparation
  • Weighing: Accurately weigh a suitable amount of the 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride standard or sample.

  • Dissolution: Dissolve the material in a diluent that is compatible with your mobile phase. For HILIC, a mixture of acetonitrile and water (e.g., 90:10 v/v) is a good starting point.

  • Dilution: Dilute to the final desired concentration.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol 2: System Suitability Testing (SST)

System suitability testing is crucial to ensure the chromatographic system is performing adequately for the intended analysis.[13][14][15]

  • Prepare a Standard Solution: Prepare a solution of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride at a known concentration.

  • Replicate Injections: Make at least five replicate injections of the standard solution.

  • Evaluate Parameters: Calculate the following parameters based on the replicate injections.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.[13][14]
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates injection precision.[13][14]
RSD of Retention Time RSD ≤ 1.0%Ensures retention time reproducibility.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency.

Visualization of Method Selection

The choice between HILIC and Ion-Pairing chromatography is a key decision in developing a method for this analyte.

Caption: Workflow for selecting the appropriate HPLC method.

References

  • System suitability Requirements for a USP HPLC Method - HPLC Primer. (n.d.).
  • Chyba, M., & Dvořák, J. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science.
  • Hydrophilic interaction chromatography - Wikipedia. (n.d.).
  • System suitability Requirements for a USP HPLC Method - MicroSolv Technology Corporation. (n.d.).
  • Hydrophilic Interaction Liquid Chromatography - Sigma-Aldrich. (n.d.).
  • HILIC Overview | Thermo Fisher Scientific - US. (n.d.).
  • HPLC Peak Tailing - Axion Labs. (2022, February 15).
  • Dong, M., Paul, R., & Gershanov, L. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
  • Importance of ion pair reagents on reverse phase HPLC - Pharmaguideline Forum. (2018, July 21).
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • Ion-Pair Reagents for HPLC - TCI Chemicals. (n.d.).
  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27).
  • Wang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem. (n.d.).

Sources

Troubleshooting

Technical Support Center: 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride

Welcome to the technical support center for 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable synthetic intermediate. Due to its chemical structure, this compound is susceptible to oxidation, which can compromise experimental outcomes. This document provides in-depth technical guidance on understanding, preventing, and troubleshooting oxidative degradation.

The Chemistry of Degradation: Why Oxidation is a Concern

The structure of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole contains a 3-pyrroline ring, which is a type of allylic amine. The carbon-carbon double bond adjacent to the nitrogen atom makes the molecule susceptible to oxidation.[1] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can lead to several degradation pathways.

Primary Oxidation Pathways:

  • Aromatization: The 2,5-dihydro-1H-pyrrole ring can oxidize to the more stable aromatic pyrrole ring. This is a common degradation pathway for such systems.

  • Formation of N-oxides: The nitrogen atom can be oxidized to an N-oxide.

  • Formation of Pyrrolinones: Oxidation can introduce carbonyl groups onto the pyrrole ring, leading to the formation of pyrrolin-2-ones or maleimide derivatives.[2][3]

  • Polymerization: Oxidative processes can generate reactive radical species that initiate polymerization, often resulting in the formation of dark, resinous, or insoluble materials.[3][4]

The hydrochloride salt form enhances stability compared to the free base by protonating the nitrogen, which reduces its electron density and susceptibility to oxidation. However, it does not eliminate the risk, especially in solution or upon prolonged exposure to air.

Proactive Prevention: Best Practices for Storage and Handling

Strict adherence to air-sensitive handling techniques is the most effective strategy to prevent oxidation.[5][6] The primary goal is the rigorous exclusion of atmospheric oxygen and moisture.[6][7]

Long-Term Storage Protocol
  • Atmosphere: Store the solid compound under a dry, inert atmosphere such as argon or nitrogen.[6][8] Argon is denser than air and can provide a better protective blanket.[6]

  • Temperature: Store at recommended temperatures, typically 2-8°C, to slow the rate of any potential degradation. Avoid temperature fluctuations.[9]

  • Container: Use a tightly sealed container. For compounds packaged in Sure/Seal™ bottles or similar, do not remove the crown cap and liner.[5][10]

  • Light: Protect from light by using an amber vial or by storing the container in a dark place. Light can accelerate the formation of oxidation products.[3]

Experimental Handling Workflow

All glassware must be scrupulously dried before use, typically by oven-drying overnight at >125°C and cooling under a stream of inert gas.[5][6][10]

Step-by-Step Guide for Weighing and Dissolving:

  • Inert Atmosphere: Perform all transfers inside a glovebox with a continuously purified inert atmosphere (<1 ppm O₂ and H₂O).[6] If a glovebox is not available, use a Schlenk line with a positive pressure of inert gas.[10]

  • Weighing: Tare a clean, dry vial inside the glovebox. Using a clean spatula, transfer the desired amount of the solid into the tared vial and seal it.[6]

  • Solvent Addition: Use a syringe to add a dry, degassed (anhydrous) solvent to the vial. Solvents should be purged with argon or nitrogen for at least 30 minutes before use to remove dissolved oxygen.

  • Maintaining Inertness: The reaction vessel must be kept under a slight positive pressure of inert gas throughout the experiment, vented through a mineral oil or mercury bubbler to prevent air ingress.[5][10]

Troubleshooting Guide and FAQs

This section addresses specific issues that may arise during the use of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride.

Q1: My solid compound, which was initially a white or off-white powder, has developed a yellow or brown color. What happened?

A: Discoloration is a common and visible indicator of oxidation.[3] The formation of colored byproducts, such as oligomers or oxidized pyrrole species, is often the cause.[3] The material's integrity is likely compromised, and it should be analyzed for purity before use. Storing the compound under an inert atmosphere and protected from light is crucial to minimize this.[3]

Q2: My reaction is giving inconsistent yields and unexpected side products. Could the starting material be the problem?

A: Yes, this is a classic symptom of using a degraded starting material. Reactive impurities, such as oxidized species, can interfere with your intended reaction pathway.[3] It is essential to verify the purity of the compound before each use, especially if it has been stored for an extended period or handled improperly.

Q3: I see unexpected peaks in my ¹H NMR spectrum. What are the likely impurities?

A: Unexpected signals can indicate oxidation or other forms of degradation.

  • Aromatic Signals (6.0-7.0 ppm): The appearance of new peaks in this region may suggest the formation of an aromatic pyrrole byproduct.

  • Broad Signals: The presence of broad signals could indicate polymeric material.[3]

  • Aliphatic Signals: Signals corresponding to pyrrolidinone derivatives may appear in the aliphatic region, indicating oxidation of the ring.[3]

Q4: How can I "clean up" a partially oxidized sample?

A: For minor degradation, purification may be possible, but it is often preferable to use a fresh, pure sample. If purification is necessary, techniques like recrystallization from a suitable anhydrous solvent system under an inert atmosphere might remove some impurities. For more volatile impurities or byproducts, passing a solution of the compound through a short plug of activated neutral alumina immediately before use can remove acidic impurities.[3] However, preventing degradation is far more effective than attempting to remove impurities.

Analytical Verification of Compound Integrity

Before use in a critical experiment, it is highly recommended to verify the purity of the compound.

Symptom / Observation Recommended Analytical Technique Expected Result for Pure Compound Indication of Oxidation
Discoloration (yellowing/browning)Visual Inspection, ¹H NMRWhite to off-white solidPresence of colored impurities, complex NMR spectrum
Poor solubility in specified solventVisual InspectionClear, colorless solutionFormation of insoluble polymeric materials
Unexpected reaction outcomeLC-MS, ¹H NMRA single major peak in LC-MS; clean NMRMultiple peaks in LC-MS; extra signals in NMR[2]
New peaks in NMR spectrum¹H NMR, ¹³C NMRSpectrum matches reference standardSignals in aromatic region (oxidation to pyrrole) or new aliphatic signals (ring-opened or pyrrolidinone species)[3]
Broad peaks in chromatogramHPLC/UHPLCSharp, symmetrical peakPresence of multiple, closely-related degradation products[11]
Pre-Experiment Compound Integrity Verification Workflow

The following diagram outlines the decision-making process for verifying the integrity of the compound before its use in an experiment.

G cluster_prep Preparation & Initial Check cluster_analysis Analytical Verification cluster_decision Decision & Action Receive Receive or Retrieve Compound Visual Visual Inspection Receive->Visual Decision_Visual Colorless / White? Visual->Decision_Visual Prep_NMR Prepare Sample (Inert Atmosphere) Run_NMR Acquire ¹H NMR Prep_NMR->Run_NMR Analyze Analyze Spectrum vs. Reference Run_NMR->Analyze Decision_NMR Spectrum Clean? Analyze->Decision_NMR Decision_Visual->Prep_NMR Yes Stop STOP: Purify or Discard Decision_Visual->Stop No (Colored) Proceed Proceed with Experiment Decision_NMR->Proceed Yes Decision_NMR->Stop No (Impure)

Workflow for pre-experiment compound integrity verification.

References

  • Cai, S., & Tien, M. (2016). Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. Biochemistry, 55(1), 139-147). Available from: [Link]

  • Trofimov, B. A., et al. (2008). Reactions of 2,5-di(2-thienyl)pyrroles. Russian Chemical Bulletin, 57(8), 1731-1741. Available from: [Link]

  • Cipolletti, G., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Molecules, 29(4), 856. Available from: [Link]

  • Gyi, G., et al. (1991). Mechanisms of in vitro pyrrole adduct autoxidation in 2,5-hexanedione-treated protein. Toxicology and Applied Pharmacology, 109(3), 491-503. Available from: [Link]

  • Dou, L., et al. (1998). Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC. Analytical Chemistry, 70(18), 3991-3997. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Reaction Overview. Available from: [Link]

  • PubChemLite. (n.d.). Methyl 2-(methoxymethyl)-2,5-dihydro-1h-pyrrole-2-carboxylate hydrochloride. Compound Summary. Available from: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Group Protocols. Available from: [Link]

  • University of Pretoria. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. Thesis Repository. Available from: [Link]

  • Tamura, R., et al. (2020). Primary Allylic Amine Synthesis via Pd-Catalyzed Direct Amination of Allylic Alcohols with Ammonium Acetate. The Journal of Organic Chemistry, 85(15), 10188-10196. Available from: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Blog. Available from: [Link]

  • Shimizu, K., et al. (2016). Synthesis of 2,5-disubstituted pyrroles via dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols by supported platinum catalysts. Organic Chemistry Frontiers, 3(10), 1313-1317. Available from: [Link]

  • Google Patents. (2013). CN103254111A - Preparation method of 2,5-dihydropyrrole. Patent.
  • Liu, P., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 240, 111993. Available from: [Link]

  • McDonald, R. I., et al. (2018). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Science, 360(6384), 86-91. Available from: [Link]

  • Bojilov, D., et al. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAHOST. Available from: [Link]

  • ResearchGate. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media. Publication. Available from: [Link]

  • NextSDS. (n.d.). 2-(methoxymethyl)-2-methyl-2,5-dihydro-1H-pyrrole hydrochloride. Chemical Substance Information. Available from: [Link]

  • NIST. (n.d.). 1H-Pyrrole, 2,5-dihydro-. NIST Chemistry WebBook. Available from: [Link]

  • Sargsyan, A. A., et al. (2021). Base-promoted deacylation of 2-acetyl-2,5-dihydrothiophenes and their oxygen-mediated hydroxylation. Beilstein Journal of Organic Chemistry, 17, 280-287. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). 2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE. Product Page. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride

As Senior Application Scientists, we understand that the purification of key intermediates like 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride is a critical step that can significantly impact the success of a syn...

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Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientists, we understand that the purification of key intermediates like 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride is a critical step that can significantly impact the success of a synthetic campaign. This guide is designed to provide practical, experience-driven advice to help you navigate the common challenges associated with purifying this compound, ensuring you achieve the desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride?

A1: Based on common synthetic routes, which often involve the protection and subsequent cyclization of an appropriate precursor, the impurity profile can be quite predictable. The most prevalent impurities typically include:

  • Unreacted Starting Materials: Such as the corresponding protected amino alcohol.

  • Reaction Byproducts: Including oligomeric species or products from side reactions.

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate.

  • Excess Reagents: For example, any leftover acid used for the hydrochloride salt formation.

Q2: My final product has a brownish or yellowish tint, not the expected white crystalline solid. What could be the cause?

A2: A discolored product often indicates the presence of trace impurities that may have resulted from overheating during solvent removal or from side reactions. These colored impurities are typically non-polar and can often be removed through a carefully selected recrystallization or a charcoal treatment.

Q3: I am observing a low yield after my initial purification attempt. What are the likely causes?

A3: Low yield can be attributed to several factors during purification. The most common include:

  • Product Loss During Extraction: 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride is a salt and therefore has high water solubility. Multiple extractions with an organic solvent might be necessary to recover all the product from an aqueous layer, but significant loss can still occur.

  • Inappropriate Recrystallization Solvent System: Using a solvent system in which your product is too soluble will lead to poor recovery.

  • Product Instability: Although generally stable, prolonged exposure to strong bases or high temperatures can lead to degradation.

Troubleshooting Guide

Issue 1: Persistent Impurities After Recrystallization

If you are still observing impurities by NMR or LC-MS after a standard recrystallization, consider the following troubleshooting steps.

Step-by-Step Protocol: Optimized Recrystallization

  • Solvent System Screening: The key to successful recrystallization is finding a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. A common and effective system for hydrochloride salts is a mixture of an alcohol (like isopropanol or ethanol) and an ether (like diethyl ether or methyl tert-butyl ether (MTBE)).

Solvent SystemSuitability for ProductSuitability for Non-Polar Impurities
Isopropanol/MTBEHighLow
Ethanol/Diethyl EtherHighLow
Methanol/DichloromethaneModerateModerate
  • Execution:

    • Dissolve the crude product in a minimal amount of the hot alcohol (e.g., isopropanol).

    • If colored impurities are present, you can add a small amount of activated charcoal and heat for a further 10-15 minutes.

    • Filter the hot solution through a pad of celite to remove the charcoal and any insoluble impurities.

    • Slowly add the anti-solvent (e.g., MTBE) to the hot filtrate until you observe persistent cloudiness.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Causality: The principle behind this technique is the difference in solubility between the desired product and the impurities in the chosen solvent system. By carefully controlling the temperature and solvent composition, you can selectively crystallize the pure compound, leaving the impurities behind in the mother liquor.

Issue 2: Difficulty Removing Water-Soluble Impurities

When dealing with impurities that have similar solubility profiles to your product, a more advanced technique like column chromatography may be necessary.

Step-by-Step Protocol: Normal Phase Column Chromatography

While chromatography of hydrochloride salts on silica gel can be challenging due to their polar nature, it is achievable with the right mobile phase.

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol), adding the silica gel, and then removing the solvent under reduced pressure. This ensures a uniform loading onto the column.

  • Column Packing and Elution:

    • Pack a column with silica gel in a non-polar solvent (e.g., hexane or DCM).

    • Load the silica gel slurry containing your product onto the top of the column.

    • Begin elution with a mobile phase of DCM and gradually increase the polarity by adding methanol. A typical gradient might be from 100% DCM to 90:10 DCM:Methanol. To improve the peak shape and prevent streaking of the amine salt, it is often beneficial to add a small amount of an amine, such as triethylamine (0.1-1%), to the mobile phase. However, this will yield the free base, which will then need to be converted back to the hydrochloride salt. A better alternative for isolating the salt directly is to add a small amount of acid, like acetic acid or even HCl in the mobile phase, although this can be more complex.

Authoritative Grounding: The principles of chromatography are well-established. The separation is based on the differential partitioning of the components of a mixture between the stationary phase (silica gel) and the mobile phase. For a detailed guide on the theory and practice of column chromatography, you can refer to "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L. Chai.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride.

Purification_Workflow start Crude Product recrystallization Recrystallization (e.g., Isopropanol/MTBE) start->recrystallization purity_check1 Purity Check (NMR, LC-MS) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 98% column_chromatography Column Chromatography (DCM/Methanol) purity_check1->column_chromatography Purity < 98% purity_check2 Purity Check (NMR, LC-MS) column_chromatography->purity_check2 purity_check2->pure_product Purity > 98%

Caption: A decision tree for the purification of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Hydrochloride

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride from organic stock solutions into aqueous m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride from organic stock solutions into aqueous media for biological assays. While the hydrochloride (HCl) salt form is specifically designed to enhance aqueous solubility, researchers often observe unexpected turbidity or precipitation.

This guide provides a deep dive into the physicochemical causality behind these issues and offers field-proven, self-validating protocols to ensure stable solubilization.

Mechanistic Overview: Why Does Precipitation Occur?

To troubleshoot effectively, we must first understand the thermodynamic forces acting on the molecule. 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole is a secondary amine featuring a methoxymethyl ether group. While the molecule is relatively small, its un-ionized free base form is lipophilic. Forming the HCl salt protonates the pyrroline nitrogen, drastically increasing its polarity and water solubility.

However, two primary mechanisms can force the compound out of solution in experimental settings:

The pHmax​ Threshold and Free Base Conversion

Every ionizable drug has a pHmax​ —the pH at which the solubility of the ionized salt and the un-ionized free base intersect. For weak bases like our pyrroline derivative, as the pH of the buffer increases towards its pKa (typically around 8.0–9.0 for pyrrolines), the equilibrium shifts. The compound deprotonates, reverting to the hydrophobic free base, which rapidly precipitates [4].

The Common Ion Effect

A frequent oversight in assay design is the "Common Ion Effect." When the HCl salt is introduced into a buffer with a high concentration of chloride ions (such as Phosphate-Buffered Saline, which contains 137 mM NaCl), the excess Cl− shifts the solubility product ( Ksp​ ) equilibrium backward according to Le Chatelier's principle. This suppresses the solubility of the salt, causing the intact hydrochloride salt to crystallize and crash out of solution, even at an optimal pH [1, 2].

Diagnostic Workflow and Methodologies

Before adjusting your formulation, you must determine which form of the compound is precipitating. We utilize a self-validating diagnostic test to establish causality.

Protocol 1: The Acid-Drop Diagnostic Test

This rapid assay determines whether your precipitate is the free base or the intact HCl salt.

  • Sample Collection: Transfer a 200 µL aliquot of the turbid/precipitated assay suspension into a clear microcentrifuge tube.

  • Acidification: Add 10 µL of 0.1 M HCl to the aliquot and gently vortex for 10 seconds.

  • Observation & Causality:

    • If the solution clears: The precipitate was the free base . The added acid lowered the pH below the pHmax​ , re-protonating the amine and restoring solubility.

    • If the solution remains cloudy: The precipitate is the HCl salt . The precipitation is driven by the Common Ion Effect (excess chloride) or solvent shock, not by deprotonation.

Workflow Start Precipitation Observed in Aqueous Buffer Test Perform Acid-Drop Test (Add 0.1 M HCl) Start->Test Clears Solution Clears (Free Base Precipitate) Test->Clears pH drops below pKa Cloudy Remains Cloudy (HCl Salt Precipitate) Test->Cloudy Common Ion Effect dominant FixBase Action: Lower buffer pH or integrate 5% DMSO Clears->FixBase FixSalt Action: Switch to Cl- free buffer (e.g., Acetate/HEPES) Cloudy->FixSalt

Caption: Diagnostic workflow for identifying and resolving pyrroline derivative precipitation.

Protocol 2: Step-Wise Solubilization for In Vitro Assays

To prevent "solvent shock" when moving from a DMSO stock to an aqueous buffer, utilize this step-wise dilution method [5].

  • Stock Preparation: Dissolve 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride in anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). Vortex until optically clear.

  • Thermal Equilibration: Pre-warm your target aqueous buffer (e.g., HEPES, pH 7.0) to 37°C. Increasing the kinetic energy of the solvent expands the hydration shell capacity.

  • Step-Wise Integration: Place the pre-warmed buffer on a magnetic stirrer. While vigorously stirring, add the DMSO stock drop-wise (1 µL per second) directly into the vortex center.

  • Validation: Analyze the final solution via dynamic light scattering (DLS) or simple visual inspection against a dark background to ensure no sub-visible aggregates have formed.

Quantitative Solubility Dynamics

The table below summarizes how different aqueous environments theoretically impact the solubility state of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride based on established thermodynamic principles.

Aqueous MediumpH LevelChloride ConcentrationDominant Solute SpeciesSolubility StatusPrimary Cause of Precipitation
Ultrapure Water ~5.5Near ZeroProtonated SaltHigh N/A (Optimal condition)
1X PBS 7.4High (137 mM)Mixed (Free Base / Salt)Low Free Base Conversion & Common Ion Effect
0.1 M HCl 1.0High (100 mM)Protonated SaltModerate Common Ion Effect
HEPES Buffer 7.4LowFree BaseLow Free Base Conversion

Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve perfectly in water, but crash out immediately when I add it to my cell culture media? A: Cell culture media (like DMEM or RPMI) are highly complex, containing high concentrations of inorganic salts (including chlorides) and are buffered to physiological pH (~7.4). This creates a dual-threat environment: the high pH strips the proton from the pyrroline nitrogen (generating the insoluble free base), while the high chloride concentration suppresses the solubility of any remaining HCl salt via the common ion effect [3]. We recommend preparing your working dilutions in a low-chloride buffer first, or utilizing a non-toxic cosolvent like 0.1% Tween-20 or 1-5% DMSO to stabilize the hydrophobic free base.

Q: I need to run my assay at pH 7.4. How can I keep the compound in solution? A: If you are strictly bound to pH 7.4, the compound will exist predominantly as the free base. To maintain solubility, you must lower the dielectric constant of the medium. You can achieve this by:

  • Using a co-solvent (e.g., up to 5% DMSO or Ethanol, depending on cell tolerance).

  • Utilizing a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HPβCD), which encapsulates the hydrophobic methoxymethyl and pyrroline moieties, shielding them from the aqueous environment.

Q: Can I just heat the PBS solution to force it to dissolve? A: While heating to 37°C increases the kinetic energy and temporarily improves the dissolution rate, it does not change the fundamental Ksp​ or pHmax​ equilibrium. Once the solution cools back to room temperature during benchwork, the solution will become supersaturated and precipitate, potentially ruining your assay reproducibility. Always address the chemical environment (pH and counterions) rather than relying solely on thermal energy.

Mechanistic Pathway Visualization

Mechanism Solid 2-(Methoxymethyl)- 2,5-dihydro-1H-pyrrole HCl (Solid Powder) Aqueous Protonated Pyrroline + Cl- (Aqueous) Solid->Aqueous Dissolution in H2O FreeBase Free Base Form (Hydrophobic Precipitate) Aqueous->FreeBase High pH (>7.0) Deprotonation CommonIon HCl Salt Form (Crystalline Precipitate) Aqueous->CommonIon High [Cl-] (e.g. PBS) Le Chatelier's Principle

Caption: Mechanistic pathways leading to precipitation via pH shifts or the common ion effect.

References

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Using surface dissolution imaging (SDI2) to investigate the influence of common ion effect on Papaverine Hydrochloride. Website-Files / Scientific Reports. Available at:[Link]

  • pH-solubility profile for haloperidol mesylate. ResearchGate. Available at:[Link]

Optimization

Technical Support Center: Optimizing Crystallization of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride

Welcome to the technical support guide for the crystallization of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you achieve high-purity crystalline material.

The crystallization of amine hydrochloride salts is a critical purification step, yet it often presents unique challenges compared to neutral organic compounds. The ionic nature of the salt significantly influences its solubility profile, requiring careful selection of solvent systems and precise control over experimental conditions. This guide provides a structured approach to overcoming common hurdles and optimizing your crystallization protocol.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride. Each issue is followed by an analysis of probable causes and a set of actionable solutions.

Question 1: I've followed a standard cooling crystallization protocol, but my compound remains fully dissolved, even after cooling. What should I do?

This is a classic case of failure to achieve supersaturation, a necessary prerequisite for crystal nucleation.

  • Probable Cause 1: Excessive Solvent. This is the most common reason for crystallization failure. The concentration of the solute has not reached the threshold for it to come out of solution.[1]

    • Solution: Gently reheat the solution and reduce the solvent volume by 10-20% using a rotary evaporator or a gentle stream of nitrogen. Allow the concentrated solution to cool again. Repeat if necessary, but be cautious not to over-concentrate, which can cause the compound to "crash out" with impurities.

  • Probable Cause 2: Insufficient Cooling. The temperature may not be low enough to significantly decrease the compound's solubility.

    • Solution: If you have been cooling to room temperature, move the flask to an ice-water bath (0 °C) or even a dry ice/acetone bath for lower temperatures, depending on the solvent's freezing point.

  • Probable Cause 3: High Energy Barrier for Nucleation. The molecules require an energy input or a template to begin arranging into a crystal lattice.

    • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites.[1]

    • Solution B (Seeding): If you have a previous batch of crystalline material, add a single, tiny crystal (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.

    • Solution C (Anti-Solvent Addition): If the above methods fail, you can introduce an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with your primary solvent. Add the anti-solvent dropwise to the solution until persistent cloudiness appears, then add a few drops of the primary solvent to redissolve the cloudiness and allow for slow cooling.

NoCrystals start Compound remains in solution after cooling cause1 Probable Cause: Too much solvent? start->cause1 cause2 Probable Cause: Insufficient cooling? cause1->cause2 No sol1 Solution: Reduce solvent volume (e.g., rotary evaporation) cause1->sol1 Yes cause3 Probable Cause: High nucleation barrier? cause2->cause3 No sol2 Solution: Cool further (e.g., ice bath) cause2->sol2 Yes sol3 Solution: Induce nucleation (Scratch, Seed, or add Anti-solvent) cause3->sol3 Yes

Caption: Decision tree for troubleshooting failure of crystallization.

Question 2: My compound separated as a liquid (an oil) instead of a solid. How do I fix this?

"Oiling out" is a common problem, especially with compounds that have melting points lower than the temperature of the crystallization solution. It can also be caused by impurities that depress the melting point.

  • Probable Cause 1: Solution is Supersaturated Above the Compound's Melting Point. The compound is coming out of solution at a temperature where its most stable form is a liquid, not a solid.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount (5-10%) more of the primary ("good") solvent to decrease the saturation point.[1] This ensures that the solution remains unsaturated until it has cooled to a lower temperature, hopefully below the melting point, allowing for direct crystallization.

  • Probable Cause 2: Presence of Impurities. Impurities can interfere with lattice formation and also create a eutectic mixture with a lower melting point.

    • Solution A (Charcoal Treatment): If colored impurities are present, you can add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.

    • Solution B (pH Adjustment/Re-Salting): Since you are working with a hydrochloride salt, impurities might be related to residual free base. A more rigorous approach is to convert the material back to its free base, perform an extraction to purify it, and then carefully re-form the hydrochloride salt by adding HCl to a solution of the purified base in a non-polar solvent.[2]

  • Probable Cause 3: Rapid Cooling. Cooling the solution too quickly can favor the formation of a kinetically-favored but thermodynamically-unstable oil.

    • Solution: Allow the solution to cool to room temperature slowly on the benchtop, insulated from the cold bench surface with a cork ring or paper towels.[1] Slow cooling is crucial for growing well-ordered, pure crystals.[2]

OilingOut start Compound 'oils out' during cooling action1 Re-heat to re-dissolve the oil start->action1 cause1 Is solution highly concentrated? action1->cause1 cause2 Are impurities present? cause1->cause2 No sol1 Solution: Add more primary solvent (5-10% volume increase) cause1->sol1 Yes cause3 Was cooling too rapid? cause2->cause3 No sol2 Solution: Consider purification (Charcoal or Base/Acid workup) cause2->sol2 Yes sol3 Solution: Ensure slow, insulated cooling cause3->sol3 Yes

Caption: Workflow for addressing the issue of a compound oiling out.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for crystallizing 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride?

As a hydrochloride salt, the compound is polar and ionic. Therefore, polar protic solvents are excellent starting points. Based on the properties of similar hydrochloride salts, the following solvents are recommended for initial screening:[2][3]

  • Alcohols: Isopropanol (IPA), Ethanol, or Methanol. Alcohols often provide the ideal balance of solubility at high temperatures and insolubility at low temperatures for HCl salts.[2]

  • Water: While the compound is likely soluble in water, it may be too soluble for effective crystallization unless an anti-solvent is used.[3][4]

  • Ketones: Acetone or Methyl Ethyl Ketone (MEK) can also be effective, sometimes in combination with an alcohol.[5]

A good first experiment would be to attempt crystallization from hot isopropanol.

Q2: How should I perform a solvent screen to find the optimal system?

A systematic solvent screen is the most reliable way to identify the best crystallization conditions.

StepActionPurpose
1 Dispense Place a small amount (~10-20 mg) of your crude material into several small test tubes.
2 Test Solubility (Cold) To each tube, add a different solvent (e.g., IPA, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene) dropwise at room temperature. A good candidate solvent will show poor solubility.
3 Test Solubility (Hot) For the solvents that showed poor cold solubility, gently heat the suspension to the solvent's boiling point. The compound should dissolve completely or almost completely.[6]
4 Cool & Observe Allow the tubes that showed good hot/cold solubility characteristics to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
5 Evaluate The best solvent is one that dissolves the compound completely when hot in a minimal volume but yields a large amount of crystalline solid upon cooling.

Q3: What is anti-solvent crystallization and how would I apply it here?

Anti-solvent (or solvent-drowning) crystallization is a powerful technique used when a compound is too soluble in all practical single-solvent systems. The process involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) to induce precipitation.[6]

Experimental Protocol:

  • Dissolve your compound in a minimal amount of a good solvent (e.g., ethanol or water).

  • Filter the solution if any insoluble impurities are present.

  • Slowly add a miscible anti-solvent (e.g., ethyl acetate, diethyl ether, or hexane) drop-by-drop with stirring.

  • Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of precipitation.

  • If desired, add a few drops of the good solvent to just redissolve the turbidity.

  • Allow the solution to stand undisturbed. Crystals should form as the system slowly equilibrates.

Q4: Should I always filter my hot solution before cooling?

Yes, if you observe any insoluble particulate matter (dust, hair, non-dissolving impurities) in your hot solution, a hot filtration is highly recommended. This step removes solid impurities that could otherwise become trapped in your crystal lattice, lowering the final purity.

Q5: My crystals are very fine needles. How can I obtain larger, blockier crystals?

The size and habit of crystals are primarily controlled by the rate of cooling and the solvent environment.

  • Slow Down Cooling: This is the most effective method.[2] Instead of placing the flask directly in an ice bath, allow it to cool to room temperature over several hours. You can insulate the flask by placing it inside a larger beaker or a Dewar flask.

  • Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution. This lowers the level of supersaturation at any given temperature, slowing the growth rate and allowing larger, more perfect crystals to form.[1]

  • Try a Different Solvent: The solvent molecule itself can interact with the growing crystal faces, influencing the crystal habit. Experiment with a different solvent system identified from your screen.

References

  • Recrystallization and Acid/Base Extraction - The Basics. [www.rhodium.ws] ([Link])

  • Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging - PMC. [PMC] ([Link])

  • Purification of organic hydrochloride salt? - ResearchGate. [ResearchGate] ([Link])

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? | ResearchGate. [ResearchGate] ([Link])

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Chemistry LibreTexts] ([Link])

  • Giant Grain Growth of 2,5-Di(2-thienyl)-1H-pyrrole Crystal Films: Kinetic Analysis of Self-Crystallization from Its Supercooled Liquid in Vacuum Deposition - Tohoku University. [Tohoku University] ([Link])

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. [Refining Community] ([Link])

  • Recrystallization of Drugs — Effect on Dissolution Rate - IntechOpen. [IntechOpen] ([Link])

  • A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents.
  • Ways of crashing out amines : r/chemistry - Reddit. [Reddit] ([Link])

  • 2,5-Dihydro-1H-pyrrole hydrochloride - ChemBK. [ChemBK] ([Link])

  • Optimization - Hampton Research. [Hampton Research] ([Link])

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. [Journal of the American Chemical Society] ([Link])

  • 2-[(1H-Pyrrol-2-yl)methyl] - PMC - NIH. [PMC] ([Link])

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC. [PMC] ([Link])

  • Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate - MDPI. [MDPI] ([Link])

  • 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione - PMC. [PMC] ([Link])

  • 1H-Pyrrole, 2,5-dihydro- - the NIST WebBook. [NIST] ([Link])

  • 1H-Pyrrole, 2,5-dihydro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1). [ChemSrc] ([Link])

  • 2-(methoxymethyl)-2-methyl-2,5-dihydro-1H-pyrrole hydrochloride - NextSDS. [NextSDS] ([Link])

  • Crystallization and characterization of cocrystals of piroxicam and 2,5-dihydroxybenzoic acid. [CrystEngComm (RSC Publishing)] ([Link])

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates with 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Hydrochloride

Welcome to the technical support center for 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common is...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile synthetic intermediate. We will move beyond simple procedural steps to explore the chemical reasoning behind these troubleshooting strategies, ensuring your experiments are both successful and reproducible.

Section 1: Foundational Troubleshooting (Pre-Reaction Checks)

Low conversion rates often originate from issues with starting materials and initial setup, rather than the reaction mechanism itself. Addressing these foundational aspects is the most efficient way to solve a majority of synthetic challenges.

FAQ 1: My reaction has stalled or shows very low conversion. What are the first things I should check?

This is the most common issue faced in the lab. Before re-evaluating your entire synthetic scheme, a systematic check of your reagents and setup is critical.

Answer: Low conversion can typically be traced back to one of three areas: reagent integrity, moisture contamination, or improper stoichiometry.

  • Reagent Integrity and Purity:

    • Starting Material: Confirm the purity of your 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride via NMR or another suitable analytical technique. As a hydrochloride salt, it is generally stable, but improper storage can lead to degradation.

    • Other Reagents: Ensure all other reactants, especially electrophiles (e.g., alkyl halides) or coupling partners, are of high purity. Impurities can inhibit catalysts or create side reactions that consume your starting material.[1]

  • Moisture Contamination (The Usual Suspect):

    • Anhydrous Conditions: Many reactions involving the deprotonation of a secondary amine are extremely sensitive to moisture. Water will quench strong bases like sodium hydride (NaH) and hydrolyze the resulting nucleophilic anion.[2]

    • Verification: Always use freshly dried solvents. Ensure glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).

  • Stoichiometry and Reagent Equivalents:

    • Accurate Measurement: Double-check all calculations and measurements. A simple weighing error can significantly impact the reaction outcome.

    • Base and Electrophile Equivalents: For reactions like N-alkylation, ensure you are using a sufficient excess of the base to both neutralize the hydrochloride salt and deprotonate the pyrroline nitrogen. Similarly, a slight excess of the electrophile (typically 1.1-1.5 equivalents) is often required to drive the reaction to completion.[2]

Logical Troubleshooting Workflow: Initial Checks

Here is a simple decision-making workflow to diagnose initial problems.

Start Low Conversion Observed CheckReagents Verify Purity of All Starting Materials (NMR, etc.) Start->CheckReagents CheckAnhydrous Are Anhydrous Conditions Strictly Maintained? CheckReagents->CheckAnhydrous Purity OK ProblemFound Problem Identified & Corrected CheckReagents->ProblemFound Impurity Found CheckStoichiometry Re-verify Stoichiometry (Mass, Moles, Equivalents) CheckAnhydrous->CheckStoichiometry Yes CheckAnhydrous->ProblemFound No, Improve Drying CheckStoichiometry->ProblemFound Error Found Proceed Proceed to Reaction-Specific Troubleshooting CheckStoichiometry->Proceed All OK

Caption: Initial troubleshooting decision tree for low conversion.

FAQ 2: Do I need to convert the hydrochloride salt to the free base before my reaction?

Answer: Yes, this is arguably the most critical and often overlooked step. The starting material is a salt. The nitrogen atom is protonated (R₂NH₂⁺Cl⁻) and is therefore non-nucleophilic and cannot participate in reactions like N-alkylation or acylation.

Attempting to run a reaction by simply adding a single equivalent of base to deprotonate the nitrogen will fail, as that first equivalent will be consumed by the acidic ammonium salt to form the neutral free base. You must first liberate the free base or account for the acidic proton with an additional equivalent of base in your reaction setup.

This protocol describes the liberation of the free 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole for use in subsequent reactions.

  • Dissolution: Dissolve the 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or diethyl ether (Et₂O).

  • Basification: Add this solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution. Wash until the aqueous layer is basic (check with pH paper).

  • Extraction: Extract the aqueous layer 2-3 times with the organic solvent (DCM or Et₂O).

  • Drying: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and carefully remove the solvent under reduced pressure (rotary evaporation). Important: The free base may be volatile or unstable, so avoid excessive heat.

  • Immediate Use: It is highly recommended to use the resulting free base immediately in the next reaction step without prolonged storage.

Section 2: Troubleshooting N-Alkylation Reactions

N-alkylation is a common transformation for this substrate. Low yields in this reaction are frequent but can be systematically resolved. The general principle involves deprotonating the pyrroline nitrogen with a suitable base to form a nucleophilic anion, which then attacks an alkylating agent.[2]

Problem: My N-alkylation reaction is giving a low yield.

Several factors related to the choice of base, solvent, and electrophile can lead to poor outcomes. The following table outlines common symptoms, their causes, and solutions.

Symptom (Observed via TLC/LCMS) Potential Cause Recommended Solution & Explanation
Significant starting material remains 1. Incomplete Deprotonation: The base is not strong enough to fully deprotonate the pyrroline nitrogen.Switch to a stronger base. For example, if K₂CO₃ in DMF is failing, switch to sodium hydride (NaH) in an anhydrous solvent like THF or DMF. NaH provides irreversible deprotonation.[2]
2. Insufficient Base: Only 1 equivalent of base was used for the hydrochloride salt, leaving no base to deprotonate the free pyrroline.Use at least 2.2 equivalents of base: 1.1 eq to neutralize the HCl salt and 1.1 eq for the deprotonation.
Multiple new spots, low product yield 1. Weak Alkylating Agent: The electrophile (e.g., an alkyl chloride or bromide) is not reactive enough.Switch to a more reactive electrophile. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. You can also form the iodide in situ by adding a catalytic amount of NaI or KI.
2. Competing Elimination Reaction: The pyrrolide anion is acting as a base, causing elimination of the alkyl halide to form an alkene, especially with secondary or bulky halides.Lower the reaction temperature. Use a less-hindered base if possible. This side reaction is more common with strong, hindered bases.[3]
3. C-Alkylation: Alkylation has occurred on one of the carbon atoms of the pyrrole ring instead of the nitrogen.Change the solvent. C-alkylation is sometimes favored in less polar solvents. Using a polar aprotic solvent like DMF can favor N-alkylation.[2]
Product spot streaks or disappears over time Product Instability/Degradation: The N-alkylated product may be unstable under the reaction conditions (e.g., prolonged heating).Monitor the reaction closely by TLC. Work up the reaction as soon as the starting material is consumed. Avoid excessive heating.[1]

This protocol provides a robust starting point for the N-alkylation of the free base.

  • Preparation: To a dry, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the freshly prepared free base of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole (1.0 eq).

  • Solvent Addition: Dissolve the free base in an anhydrous solvent (e.g., THF or DMF) to a concentration of 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Caution: NaH reacts violently with water.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes, allowing for the evolution of hydrogen gas to cease.

  • Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by TLC or LCMS. Gentle heating (40-60 °C) may be required for less reactive electrophiles.

  • Quenching: Once complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup & Purification: Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[4]

General N-Alkylation Workflow Diagram

Start Start with Free Base Dissolve Dissolve in Anhydrous Solvent (THF/DMF) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddBase Add Strong Base (e.g., NaH) Cool->AddBase Stir Stir 30-60 min (Anion Formation) AddBase->Stir AddElectrophile Add Alkyl Halide (Electrophile) Stir->AddElectrophile React Warm to RT Stir 2-24h (Monitor by TLC) AddElectrophile->React Quench Quench Reaction (0 °C, aq. NH4Cl) React->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify by Chromatography Workup->Purify End Pure N-Alkylated Product Purify->End

Caption: Standard workflow for N-alkylation reactions.

Section 3: Advanced Topics & Purification

FAQ 3: I'm observing an unexpected byproduct that is not from my alkylating agent. What could it be?

Answer: Besides the side reactions mentioned above, the 2,5-dihydro-1H-pyrrole ring system itself can undergo certain transformations.

  • Hydrolysis: If excess water is present, particularly under acidic or basic conditions, the enamine-like double bond can be susceptible to hydrolysis, potentially leading to ring-opened products.

  • Trimerization/Oligomerization: Simple pyrrolines are known to exist in a monomer-trimer equilibrium in solution.[5][6] While the substitution on your compound likely hinders this, under certain conditions (e.g., high concentration, prolonged storage of the free base), oligomerization could occur.

  • Oxidation: The free base can be sensitive to air oxidation over time. Always handle it under an inert atmosphere and use it promptly after preparation.

FAQ 4: What are the best methods for purifying the final product?

Answer: The optimal purification method depends on the physical properties of your N-substituted product.

  • Flash Column Chromatography: This is the most common and versatile method. Use a silica gel stationary phase and an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to separate your product from unreacted starting materials and nonpolar byproducts.[4]

  • Vacuum Distillation: If your product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.[4][7]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can provide highly pure material.[4]

By systematically addressing these potential issues, from the integrity of your starting materials to the specifics of your reaction conditions and purification, you can effectively troubleshoot and overcome low conversion rates in your work with 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride.

References

  • Application Notes and Protocols for the Purification of 1-Phenyl-2,5-dihydro-1H-pyrrole. BenchChem.
  • Application Note & Protocol: N-Alkylation of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole. BenchChem.
  • Troubleshooting low conversion in Paal-Knorr reactions. BenchChem.
  • Common side reactions in the synthesis of substituted pyrrolidines. BenchChem.
  • On the chemistry of 1-pyrroline in solution and in the gas phase. Nature. Available at: [Link]

  • Optimization of reaction conditions for the N-alkylation of pyrrole 2a. ResearchGate. Available at: [Link]

  • Process for the purification of crude pyrroles. Google Patents.
  • On the chemistry of 1-pyrroline in solution and in the gas phase. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Synthetic Divergence: 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Hydrochloride vs. Pyrrolidine Derivatives in Organic Synthesis

Executive Summary The strategic selection of nitrogen-containing heterocycles dictates both the synthetic flexibility and the pharmacokinetic success of drug discovery campaigns. Among five-membered nitrogen heterocycles...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic selection of nitrogen-containing heterocycles dictates both the synthetic flexibility and the pharmacokinetic success of drug discovery campaigns. Among five-membered nitrogen heterocycles, the unsaturated 2,5-dihydro-1H-pyrrole (pyrroline) and the fully saturated pyrrolidine serve as foundational, yet functionally divergent, scaffolds[1].

This guide provides an in-depth comparison between 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride —a versatile, unsaturated building block—and standard pyrrolidine derivatives . By analyzing their mechanistic divergence, reactivity profiles, and handling protocols, researchers can objectively select the optimal scaffold for target-oriented synthesis, combinatorial library generation, or asymmetric catalysis.

Structural & Mechanistic Divergence

The fundamental divergence between these two scaffolds lies in their degree of saturation, which dictates their chemical behavior and downstream utility.

  • 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride (Pyrroline Scaffold): As a 3-pyrroline derivative, this molecule possesses an endocyclic double bond. This unsaturation acts as a powerful synthetic handle, allowing the ring to undergo electrophilic additions, cycloadditions, and olefin functionalizations[2]. Furthermore, it can be oxidized to generate fully aromatic pyrroles or reduced to yield saturated pyrrolidines[2]. Because free pyrrolines can spontaneously air-oxidize to pyrroles due to the thermodynamic driving force of aromatization, this reagent is supplied as a hydrochloride salt . Protonation of the amine withdraws electron density from the ring, significantly enhancing bench stability and preventing oxidative degradation. Combinatorial solid-phase methodologies have heavily leveraged this core to rapidly generate diverse heterocyclic libraries for biological screening[3][4].

  • Pyrrolidine Derivatives (Saturated Scaffold): Lacking a reactive double bond, pyrrolidines are chemically robust and conformationally rigid. This rigidity makes them privileged scaffolds in medicinal chemistry, ranking among the most common non-aromatic nitrogen heterocycles in FDA-approved therapeutics[1]. In asymmetric organic synthesis, chiral pyrrolidines (such as prolinol and its ethers) are ubiquitous as organocatalysts. Their saturated backbone provides predictable facial shielding during enamine or iminium intermediate formation, enabling highly stereoselective transformations[5][6].

Visualizing the Synthetic Workflow

G A Nitrogen Heterocycle Scaffolds B 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole (Pyrroline Scaffold) A->B C Pyrrolidine Derivatives (Saturated Scaffold) A->C D Olefin Functionalization (Dihydroxylation, Epoxidation) B->D E Oxidation / Aromatization (Yields Substituted Pyrroles) B->E F Organocatalysis & Chiral Auxiliaries (Enamine/Iminium Activation) C->F G Pharmacophore Integration (Conformational Rigidity) C->G H Complex Bicyclic Alkaloids & Iminosugars D->H I FDA-Approved Therapeutics & Agro-Chemicals E->I F->H G->I

Divergent synthetic pathways of pyrroline vs. pyrrolidine scaffolds in organic synthesis.

Comparative Reactivity & Applications

The following table summarizes the quantitative and qualitative differences between the two scaffolds, aiding in reagent selection based on project requirements.

Parameter2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole HClPyrrolidine Derivatives (e.g., Prolinol ethers)
Hybridization Contains sp² and sp³ carbons (Endocyclic Alkene)Fully sp³ hybridized (Saturated)
Primary Synthetic Utility Precursor for iminosugars, bicyclic systems, and substituted pyrroles[2].Chiral organocatalysts, rigid pharmacophores in drug design[6].
Reactivity Profile Susceptible to syn-dihydroxylation, epoxidation, and cross-metathesis.Inert to alkene-specific reagents; reactivity is localized to the secondary amine.
Bench Stability Requires HCl salt form to prevent spontaneous aromatization to pyrrole.Highly stable as free bases; no risk of aromatization.
Representative Yields 70-90% in cycloadditions and functionalizations (post free-basing)[3].>90% in N-alkylation and amidation reactions[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail the exact methodologies for utilizing these scaffolds, explicitly outlining the causality behind each step and the mechanisms for self-validation.

Protocol A: Liberation and Olefin Functionalization of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole

Objective: To convert the stable hydrochloride salt into an N-Boc protected 3,4-dihydroxypyrrolidine (a common precursor for glycosidase inhibitors).

  • Step 1: Free-Basing and N-Protection

    • Procedure: Suspend 1.0 eq of 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride in anhydrous DCM. Add 2.5 eq of Triethylamine (Et₃N) at 0 °C, followed by dropwise addition of 1.1 eq of Boc-anhydride (Boc₂O). Stir for 4 hours at room temperature.

    • Causality: The HCl salt must be neutralized by Et₃N to liberate the nucleophilic secondary amine. Immediate in situ protection with Boc₂O is critical; leaving the free pyrroline unprotected in solution exposes it to oxidative aromatization.

    • Validation: Monitor via TLC (Ninhydrin stain). The starting material will stain strongly (purple/red for secondary amines), while the successful N-Boc product will be Ninhydrin-negative but UV-active.

  • Step 2: Upjohn Syn-Dihydroxylation

    • Procedure: Dissolve the N-Boc protected pyrroline in an Acetone/H₂O mixture (4:1). Add 1.5 eq of N-Methylmorpholine N-oxide (NMO) and a catalytic amount (0.05 eq) of Osmium tetroxide (OsO₄). Stir overnight at room temperature.

    • Causality: The isolated, electron-rich endocyclic double bond is highly susceptible to OsO₄-mediated syn-dihydroxylation. NMO acts as a stoichiometric co-oxidant to regenerate the toxic and expensive OsO₄ catalyst.

    • Validation: ¹H NMR analysis of the crude product must show the complete disappearance of the characteristic alkene protons (typically a multiplet around δ 5.8 ppm) and the appearance of new oxymethine protons (δ 4.0-4.5 ppm).

Protocol B: Application of a Pyrrolidine Derivative in Asymmetric Organocatalysis

Objective: Utilizing a saturated chiral pyrrolidine (e.g., (S)-2-(methoxymethyl)pyrrolidine, SMP) for the highly stereoselective α-alkylation of an aliphatic aldehyde.

  • Step 1: Enamine Formation & Electrophilic Trapping

    • Procedure: To a solution of the aliphatic aldehyde (1.0 eq) in toluene at -20 °C, add 0.2 eq of the chiral pyrrolidine catalyst and 1.2 eq of an electrophile (e.g., an alkyl halide). Stir until completion.

    • Causality: The secondary amine of the pyrrolidine rapidly condenses with the aldehyde to form an enamine intermediate. The saturated pyrrolidine ring is conformationally rigid, and the bulky methoxymethyl group provides strict facial shielding. This forces the incoming electrophile to attack exclusively from the unhindered face, ensuring high enantiomeric excess (ee)[5][6].

    • Validation: Quench with aqueous buffer to hydrolyze the iminium intermediate back to the α-alkylated aldehyde and regenerate the catalyst. Chiral HPLC analysis of the purified product validates the stereochemical success (target ee > 95%).

References

  • Solid-Phase Synthesis of 2,5-Dihydro-1H-pyrroles, 1,3-Dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles and 1,4-Dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines Using a Supported Selenium Resin ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

  • Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides Chinese Chemical Society Publishing URL: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Recent Advances in the Synthesis of Pyrrolidines IntechOpen URL:[Link]

  • Solid-phase synthesis of 2,5-dihydro-1H-pyrroles... using a supported selenium resin PubMed (NIH) URL:[Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors MDPI (Molecules) URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride and 3-Pyrroline

For Researchers, Scientists, and Drug Development Professionals Introduction The 2,5-dihydro-1H-pyrrole, commonly known as the 3-pyrroline ring system, is a valuable heterocyclic motif in medicinal chemistry and organic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-dihydro-1H-pyrrole, commonly known as the 3-pyrroline ring system, is a valuable heterocyclic motif in medicinal chemistry and organic synthesis.[1][2] Its unique combination of a secondary amine and a carbon-carbon double bond within a five-membered ring makes it a versatile building block for the synthesis of a wide range of biologically active compounds and complex molecular architectures.[3][4] This guide provides a comparative analysis of the reactivity of the parent 3-pyrroline and a substituted derivative, 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride.

While 3-pyrroline is a well-studied compound, detailed experimental data on the reactivity of 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride is less prevalent in the public domain. Therefore, this guide will combine established knowledge of 3-pyrroline chemistry with a theoretical and predictive analysis of how the C-2 methoxymethyl substituent influences reactivity. This comparison will be grounded in fundamental principles of organic chemistry, considering both electronic and steric effects.

Structural and Physicochemical Properties

A foundational understanding of the structural and physicochemical properties of these two compounds is essential to appreciate their differing reactivities.

Property2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride3-Pyrroline (2,5-dihydro-1H-pyrrole)
CAS Number 2416236-35-4[5]109-96-6[6][7][8]
Molecular Formula C6H12ClNOC4H7N[6][9]
Molecular Weight 149.62 g/mol [5]69.11 g/mol [6][8][9]
Form Solid (hydrochloride salt)Clear colorless to light yellow liquid[6][7]
Boiling Point Not available90-91 °C at 748 mmHg[6][7][8]
Solubility Expected to be soluble in water and polar organic solvents.Miscible with water; soluble in alcohol, ether, chloroform.[6][8]
Key Structural Feature Presence of a methoxymethyl group at the C-2 position.Unsubstituted dihydropyrrole ring.

The most significant difference is the presence of the methoxymethyl substituent at the C-2 position in 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole. This substituent is expected to exert both electronic and steric effects that will modulate the reactivity of the molecule compared to the parent 3-pyrroline. The hydrochloride salt form of the substituted pyrroline indicates that the secondary amine is protonated, which will have a profound impact on its nucleophilicity. The free base would need to be generated in situ for many of the reactions discussed below.

Comparative Reactivity Analysis

The reactivity of these compounds can be broadly categorized into reactions involving the nitrogen atom and reactions involving the carbon-carbon double bond.

Reactivity of the Nitrogen Atom: N-Alkylation and N-Acylation

The lone pair of electrons on the nitrogen atom in 3-pyrrolines makes them nucleophilic and basic.[2] This allows for a variety of reactions at the nitrogen center, most notably N-alkylation and N-acylation.

Theoretical Comparison:

  • Nucleophilicity: The parent 3-pyrroline is a reasonably strong secondary amine. The methoxymethyl substituent in 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole is an electron-withdrawing group due to the electronegativity of the oxygen atom. This inductive effect is expected to decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to 3-pyrroline.

  • Steric Hindrance: The methoxymethyl group at the C-2 position introduces significant steric bulk around the nitrogen atom. This will likely hinder the approach of electrophiles, slowing down the rate of both N-alkylation and N-acylation reactions compared to the sterically unencumbered 3-pyrroline.

  • Basicity: The electron-withdrawing nature of the methoxymethyl group is also expected to decrease the basicity of the nitrogen atom in the substituted pyrroline.

Experimental Considerations:

For 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride, the nitrogen is protonated. Therefore, a base must be used to deprotonate the ammonium salt and generate the free secondary amine before it can act as a nucleophile. The choice of base and reaction conditions will be critical to achieving successful N-functionalization.

Experimental Protocol: General N-Alkylation of a 3-Pyrroline Derivative

This protocol describes a general procedure for the N-alkylation of a 3-pyrroline using an alkyl halide.[10][11]

Materials:

  • 3-Pyrroline or 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • A suitable base (e.g., potassium carbonate for 3-pyrroline; a stronger base like sodium hydride or a non-nucleophilic organic base like DBU for the hydrochloride salt after initial neutralization)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the 3-pyrroline derivative (1.0 eq). If starting with the hydrochloride salt, it must first be neutralized with an equivalent of a suitable base (e.g., triethylamine) and the resulting ammonium salt filtered off, or a base strong enough to deprotonate the resulting ammonium salt must be used in the next step.

  • Solvent and Base: Add anhydrous DMF to dissolve the starting material. Add the base (1.2-1.5 eq).

  • Addition of Alkylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactivity of the Carbon-Carbon Double Bond

The alkene functionality in 3-pyrrolines can undergo a variety of addition reactions, including hydrogenation, halogenation, epoxidation, and cycloadditions.

Theoretical Comparison:

  • Electrophilic Addition: The electron-withdrawing methoxymethyl group at the C-2 position will likely deactivate the double bond towards electrophilic attack to some extent. This is because the substituent can pull electron density away from the double bond, making it less electron-rich.

  • Cycloaddition Reactions: 3-Pyrrolines can participate in cycloaddition reactions, such as [3+2] cycloadditions with azomethine ylides to form more complex heterocyclic systems.[12] The steric bulk of the C-2 substituent in 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole would be expected to influence the stereochemical outcome of such reactions and potentially lower the reaction rate.

  • Hydroboration-Oxidation: This reaction allows for the anti-Markovnikov hydration of the double bond. The regioselectivity of this reaction on the asymmetrically substituted 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole would be an interesting point of investigation, with the directing effects of the nitrogen and the C-2 substituent playing a key role.

Experimental Protocol: General [3+2] Cycloaddition of a 3-Pyrroline with an Azomethine Ylide

This protocol outlines a general procedure for a [3+2] cycloaddition reaction, a powerful tool for constructing polycyclic nitrogen-containing scaffolds.[12]

Materials:

  • 3-Pyrroline or the free base of 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole

  • An amino acid (e.g., sarcosine)

  • An aldehyde (e.g., paraformaldehyde)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the amino acid (1.0 eq) and the aldehyde (1.1 eq) in anhydrous toluene.

  • Ylide Formation: Heat the mixture to reflux to generate the azomethine ylide in situ via decarboxylative condensation. Water is removed azeotropically.

  • Cycloaddition: Once the azomethine ylide is formed, add the 3-pyrroline derivative (1.0 eq) to the reaction mixture.

  • Reaction: Continue to reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To better illustrate the key transformations discussed, the following diagrams outline the general workflows.

N_Alkylation_Workflow start Pyrroline Derivative + Base reaction Nucleophilic Substitution (SN2) start->reaction in Anhydrous Solvent (e.g., DMF) reagent Alkyl Halide reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Alkylated Pyrrolidine purification->product

Caption: General workflow for the N-alkylation of a 3-pyrroline derivative.

Cycloaddition_Workflow start Amino Acid + Aldehyde ylide Azomethine Ylide (in situ) start->ylide Reflux in Toluene (Dean-Stark) cycloaddition [3+2] Cycloaddition ylide->cycloaddition pyrroline Pyrroline Derivative pyrroline->cycloaddition product Polycyclic Heterocycle cycloaddition->product

Caption: General workflow for a [3+2] cycloaddition reaction with a 3-pyrroline.

Conclusion

For researchers and drug development professionals, these predicted differences in reactivity are crucial considerations in the design of synthetic routes and the development of new chemical entities. While this guide provides a theoretical framework for comparison, further empirical studies are necessary to fully elucidate the reactivity of 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole and its derivatives. The provided protocols offer a starting point for the experimental investigation of these valuable heterocyclic building blocks.

References

  • LookChem. Cas 109-96-6, 3-Pyrroline. [Link]

  • DrugFuture. 3-Pyrroline. [Link]

  • NextSDS. 2-(methoxymethyl)-2-methyl-2,5-dihydro-1H-pyrrole hydrochloride. [Link]

  • Wu, P., Liu, H., & Tong, X. (2012). Cascade Synthesis of 3-Pyrrolines by a Heck–Aza-Michael Reaction. Synfacts, 2012(10), 1188.
  • National Center for Biotechnology Information. 3-Pyrroline. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. 3-Pyrroline synthesis. [Link]

  • Mondal, S., & Ghorai, P. (2024). Theoretical investigation of interstellar 3-pyrroline: formation and, rotational and vibrational spectroscopy. Monthly Notices of the Royal Astronomical Society, 532(4), 4583–4594.
  • Padwa, A., & Ku, H. (2001). A Convenient Method for 3-Pyrroline Synthesis. Organic Letters, 3(20), 3237–3239.
  • ResearchGate. Addition Reactions: Cycloaddition. [Link]

  • Eberbach, W., & Fritz, H. (1987). Synthesis of 3-pyrrolines by an intramolecular Wittig reaction. The Journal of Organic Chemistry, 52(14), 3123–3126.
  • ResearchGate. Reactions of 3-pyrrolin-2-ones. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2005). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, (1), 45–51.
  • Organic Syntheses. 3-pyrroline. [Link]

  • PubChemLite. Methyl 2-(methoxymethyl)-2,5-dihydro-1h-pyrrole-2-carboxylate hydrochloride. [Link]

  • Chemical Synthesis Database. 2,2,5,5-tetramethoxy-1-methyl-2,5-dihydro-1H-pyrrole. [Link]

  • Feldman, J., & Jamison, T. F. (1996). Intramolecular [2+2] cycloadditions of Group IV metal-imido complexes. Applications to the synthesis of dihydropyrrole and tetrahydropyridine derivatives. Journal of the American Chemical Society, 118(46), 11668–11669.
  • Wang, X., et al. (2022). Synthesis of Fluorinated 3-Pyrroline Aminals by a Pd(0)-Catalyzed Three-Component Hydroamidation/Heck/Tsuji–Trost Reactions. The Journal of Organic Chemistry, 87(16), 11029–11040.
  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • Mendes, A. P. S., et al. (2024). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. Molecules, 29(4), 785.
  • NSF PAR. Synthesis of Functionalized Pyrrolines via Microwave-Promoted Iminyl Radical Cyclizations. (2021). [Link]

  • CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

  • Aricò, F., et al. (2024).
  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • Natural Product Reports. Recent progress of [5 + 2] cycloaddition reactions in natural product synthesis. (2025). [Link]

  • ResearchGate. Reactions of 2,5-di(2-thienyl)pyrroles. (2025). [Link]

  • Mendes, A. P. S., et al. (2022). 2,5-Diketopiperazines via Intramolecular N-Alkylation of Ugi Adducts: A Contribution to the Synthesis, Density Functional Theory Study, X-ray Characterization, and Potential Herbicide Application. Journal of Agricultural and Food Chemistry, 70(8), 2569–2581.
  • Kim, S., et al. (2014). Multicomponent [5 + 2] Cycloaddition Reaction for the Synthesis of 1,4-Diazepines: Isolation and Reactivity of Azomethine Ylides. Journal of the American Chemical Society, 136(32), 11438–11444.
  • Organic & Biomolecular Chemistry. Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls. (2022). [Link]

  • Wang, Y., et al. (2022). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Chemical Science, 13(25), 7545–7551.
  • Chemical Science. Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings. (2022). [Link]

  • Chemical Communications. The direct synthesis of N-alkylated amides via a tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. (2015). [Link]

  • Gabriele, B., et al. (2003). General and Regioselective Synthesis of Substituted Pyrroles by Metal-Catalyzed or Spontaneous Cycloisomerization of (Z)-(2-En-4-ynyl)amines. The Journal of Organic Chemistry, 68(20), 7853–7861.
  • Journal of the Chemical Society, Perkin Transactions 1. ones. Part 13. Reactions of methoxymethylene Meldrum's acid with 3-hydroxypyrroles, with 3-methoxypyrroles and with other active substrates, and pyrolytic heterocyclisations of the products. (1998). [Link]

  • Bower, J. F., & Krische, M. J. (2016). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions.

Sources

Validation

comparing hydrochloride salt vs free base forms of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole

The strategic selection of a compound’s physical form is a critical decision in organic synthesis and drug development. For highly reactive nitrogenous heterocycles like 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole (a functi...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic selection of a compound’s physical form is a critical decision in organic synthesis and drug development. For highly reactive nitrogenous heterocycles like 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole (a functionalized 3-pyrroline), the choice between the hydrochloride (HCl) salt and the free base form dictates not only the compound's shelf life but also its operational viability in complex synthetic pathways.

As an application scientist, I have designed this guide to objectively compare these two forms, detailing the mechanistic rationale behind their physicochemical behaviors and providing self-validating protocols for their handling.

Mechanistic Profiling: Why Form Dictates Function

To understand the divergent properties of the free base and HCl salt forms, we must analyze the molecular architecture of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole. The compound features a 5-membered heterocycle with an isolated C3-C4 double bond and a secondary amine at the N1 position.

The Free Base: Thermodynamic Instability In its free base form, the nitrogen lone pair is fully available. This electron density makes the amine highly nucleophilic—ideal for targeted N-alkylation or N-acylation. However, this same availability renders the molecule kinetically and thermodynamically unstable. The 3-pyrroline core is highly susceptible to oxidative dehydrogenation when exposed to atmospheric oxygen or light. The thermodynamic driving force for this degradation is the formation of the fully aromatic 2-(methoxymethyl)-1H-pyrrole . Consequently, the free base exists as a volatile, reactive oil that rapidly darkens and polymerizes upon storage.

The Hydrochloride Salt: Kinetic Trapping Converting the amine to its hydrochloride salt (CAS 2416236-35-4) structurally sequesters the nitrogen lone pair via protonation. This drastically reduces the electron density across the heterocyclic ring, raising the kinetic barrier to oxidative aromatization. The resulting ionic lattice forms a stable, crystalline solid that resists environmental degradation, allowing for indefinite storage at room temperature .

StabilityMechanisms Salt HCl Salt (Crystalline & Stable) Base Free Base (Reactive Oil) Salt->Base Mild Base (NaHCO3) Phase Extraction Base->Salt Anhydrous HCl Precipitation Aromatization Oxidative Aromatization (Forms Pyrrole) Base->Aromatization Atmospheric O2 Thermodynamic Drive Target N-Functionalization (Target Scaffold) Base->Target Electrophile Addition Inert Atmosphere

Thermodynamic and synthetic pathways comparing the HCl salt and free base forms.

Quantitative Comparison Matrix

The following table summarizes the divergent physicochemical properties of the two forms, critical for planning downstream assays and synthetic steps .

ParameterHydrochloride Salt FormFree Base Form
Physical State Crystalline SolidViscous Liquid / Oil
Stability (Air/O2) Highly Stable (Resists aromatization)Unstable (Prone to rapid oxidation)
Water Solubility High (>50 mg/mL)Low
Organic Solubility Low (Soluble only in highly polar organics like MeOH)High (DCM, Ether, EtOAc, Toluene)
Storage Requirements Room temperature, desiccated-20°C, strict inert atmosphere (Ar/N2)
Reactivity Profile Inert (Requires prior basification for use)Highly nucleophilic

Self-Validating Experimental Methodologies

Because the free base is unstable for long-term storage, the industry standard is to procure and store the HCl salt, generating the free base in situ immediately prior to use. Below are the optimized, self-validating protocols for transitioning between these forms.

Protocol A: In Situ Free-Basing for Nucleophilic Substitution

Objective: Convert the stable HCl salt to the reactive free base without inducing oxidative degradation. Causality: We utilize a biphasic system of Dichloromethane (DCM) and aqueous Sodium Bicarbonate ( NaHCO3​ ). NaHCO3​ is chosen over stronger bases (like NaOH ) because its mild pKa​ (~10.3) is sufficient to deprotonate the secondary amine without catalyzing unwanted ring-opening or polymerization side reactions. DCM is utilized because it immediately extracts the uncharged free base as it forms, shielding it from the aqueous environment and minimizing degradation.

  • Preparation: Suspend 1.0 equivalent of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere.

  • Basification: Cool the suspension to 0°C. Dropwise, add 1.5 equivalents of a saturated aqueous NaHCO3​ solution under vigorous stirring.

  • Extraction: Allow the mixture to stir for 10 minutes. Transfer to a separatory funnel and collect the lower organic (DCM) layer. Extract the aqueous layer once more with a half-volume of DCM.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter to remove the drying agent.

  • Utilization: The free base is now in the DCM solution and must be used immediately for the subsequent electrophilic addition (e.g., N-acylation). Do not concentrate to dryness unless strictly necessary, as concentrating the oil exposes it to thermal stress and oxygen.

Self-Validation Checkpoint: The initial suspension will contain undissolved solid (the HCl salt is poorly soluble in DCM). The complete visual dissolution of the solid into the biphasic mixture, coupled with an aqueous layer pH stabilizing at 8.5–9.0, confirms quantitative conversion to the free base.

ProtocolWorkflow S1 Suspend HCl Salt in DCM (N2 atm) S2 Add 1.5 eq Aq. NaHCO3 S1->S2 S3 Phase Separation (Collect DCM) S2->S3 S4 Dry over Na2SO4 & Filter S3->S4 S5 Immediate Use in Synthesis S4->S5

Step-by-step workflow for the in situ generation of the reactive free base.

Protocol B: Salt Formation and Isolation

Objective: Trap a newly synthesized or purified free base into its stable HCl salt form for archival storage. Causality: Anhydrous conditions are mandatory. If aqueous HCl is used, the resulting salt will dissolve in the water, requiring harsh thermal evaporation that degrades the pyrroline ring. By using anhydrous HCl in diethyl ether, the salt forms instantly and precipitates out of the non-polar solvent, driven by its insolubility in ether.

  • Dissolution: Dissolve the freshly prepared free base in anhydrous diethyl ether (15 mL/mmol) under argon at 0°C.

  • Protonation: Slowly add 1.1 equivalents of 1.0 M HCl in diethyl ether dropwise.

  • Isolation: Stir for 15 minutes at 0°C. The HCl salt will precipitate as a white crystalline solid.

  • Filtration: Filter the solid rapidly through a Büchner funnel under a blanket of nitrogen. Wash the filter cake with cold, anhydrous ether to remove any unreacted free base or organic impurities.

  • Storage: Dry the solid under high vacuum for 2 hours. Store in an amber vial inside a desiccator.

Self-Validation Checkpoint: The sudden formation of a dense, white crystalline precipitate upon the addition of the acid indicates successful salt formation. A wetted pH strip dipped into the supernatant should read slightly acidic (pH ~5), confirming the complete consumption of the basic amine.

References

  • Katritzky, A. R., Ramsden, C. A., Scriven, E. F. V., & Taylor, R. J. K. (2008). Comprehensive Heterocyclic Chemistry III. Elsevier.[Link]

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.[Link]

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[Link]

Comparative

Comprehensive Comparison Guide: IR Spectroscopy Reference Data for 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary The accurate structural verification...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

The accurate structural verification of substituted pyrrolines is a critical quality control step in the synthesis of complex pharmaceutical intermediates. 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride presents unique analytical challenges due to its multiple functional groups (secondary amine hydrochloride, endocyclic alkene, and aliphatic ether) and its inherent hygroscopicity.

This guide provides an objective comparison of the Infrared (IR) spectroscopic profile of this compound against its structural analogs. Furthermore, it contrasts sample preparation methodologies—specifically Attenuated Total Reflectance (ATR-FTIR) versus traditional Potassium Bromide (KBr) pelleting—explaining the causality behind method selection for hygroscopic hydrochloride salts.

Structural & Vibrational Analysis: The Causality of Peak Shifts

To establish a self-validating analytical framework, one must understand how the molecular structure dictates the vibrational modes. The IR spectrum of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride is a composite of three primary structural domains:

  • The Hydrochloride Salt Domain ( NH2+​ ): Unlike free secondary amines, which show a sharp, weak N−H stretch near 3300 cm⁻¹, the protonated amine in a hydrochloride salt forms a strong hydrogen-bonding network. This results in a broad, intense "ammonium band" spanning 3000 to 2500 cm⁻¹ .

  • The 2,5-Dihydro-1H-pyrrole (3-Pyrroline) Ring: The endocyclic double bond ( C=C ) typically exhibits a weak to medium stretching vibration around 1620–1650 cm⁻¹ . The sp2 hybridized =C−H stretching occurs just above 3000 cm⁻¹, though it may be partially obscured by the broad NH2+​ band.

  • The Methoxymethyl Ether Domain ( −CH2​−O−CH3​ ): The defining feature distinguishing this compound from base pyrrolines is the asymmetric C−O−C stretching vibration, which manifests as a strong, sharp peak in the 1120–1080 cm⁻¹ region [1].

G Compound 2-(Methoxymethyl)-2,5-dihydro -1H-pyrrole HCl Amine Secondary Amine HCl (NH2+) Compound->Amine Alkene Endocyclic Double Bond (C=C) Compound->Alkene Ether Methoxymethyl Ether (C-O-C) Compound->Ether IR_Amine Broad 3000-2500 cm⁻¹ (N-H stretch) Amine->IR_Amine IR_Alkene Weak 1620-1650 cm⁻¹ (C=C stretch) Alkene->IR_Alkene IR_Ether Strong 1120-1080 cm⁻¹ (C-O-C stretch) Ether->IR_Ether

Caption: Structural dependencies of key IR vibrational modes in the target compound.

Comparative IR Reference Data

To objectively validate the identity of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride, its spectrum must be compared against structurally related alternatives. This differential analysis isolates the spectral contributions of the double bond and the ether linkage.

Table 1: Comparative IR Peak Assignments (cm⁻¹)
Vibrational Mode2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole HClAlternative 1: 2,5-dihydro-1H-pyrrole HCl[2]Alternative 2: Pyrrolidine HClDiagnostic Utility
N-H Stretch ( NH2+​ ) ~2950–2500 (Broad)~2950–2500 (Broad)~2950–2500 (Broad)Confirms HCl salt formation.
=C-H Stretch ~3050 (Weak)~3050 (Weak)AbsentDifferentiates from saturated pyrrolidines.
C=C Stretch ~1630 (Weak-Med)~1630 (Weak-Med)AbsentConfirms the 3-pyrroline ring.
C-O-C Asym. Stretch ~1110 (Strong)AbsentAbsentUniquely identifies the methoxymethyl group.
C-H Bend (Aliphatic) ~1450, 1380~1450~1450General aliphatic backbone confirmation.

Data synthesized from established functional group group frequencies and standard pyrroline reference data.

Methodology Comparison: ATR-FTIR vs. KBr Pellet

When analyzing amine hydrochlorides, the choice of sample preparation is as critical as the instrument itself.

The Causality of Water Interference: Hydrochloride salts are notoriously hygroscopic. If prepared using a traditional Potassium Bromide (KBr) pellet, the hygroscopic nature of both the sample and the KBr matrix leads to rapid absorption of atmospheric moisture during grinding. This introduces a massive, broad O−H stretching artifact at ~3400 cm⁻¹ and an H−O−H bending artifact at ~1640 cm⁻¹. These artifacts directly overlap with, and obscure, the critical =C−H and C=C stretching regions of the pyrroline ring.

The ATR Advantage: Attenuated Total Reflectance (ATR-FTIR) eliminates the need for a hygroscopic matrix. The sample is analyzed directly in its solid state, minimizing atmospheric exposure and preserving the integrity of the high-frequency spectral region.

Table 2: Analytical Technique Comparison
ParameterATR-FTIR (Diamond Crystal)KBr Pellet Transmission
Moisture Artifacts Minimal to NoneHigh (Broad O-H band at 3400 cm⁻¹)
Sample Prep Time < 1 minute5–10 minutes
Sample Recovery High (Non-destructive)None (Mixed in matrix)
Spectral Resolution Excellent (requires ATR correction)Good (but prone to scattering)
Recommendation Primary / Preferred Not recommended for this salt

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure maximum trustworthiness and reproducibility, follow this validated, step-by-step methodology for acquiring the IR spectrum of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride.

Prerequisites:

  • FTIR Spectrometer equipped with a single-reflection Diamond ATR accessory.

  • Isopropanol (IPA) and lint-free wipes.

  • Desiccator-stored sample.

Step-by-Step Workflow:

  • Crystal Decontamination: Clean the diamond ATR crystal and the pressure anvil with a lint-free wipe dampened with IPA. Allow to air dry completely.

  • Background Acquisition: Before loading the sample, acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the clean, empty crystal. Causality: This step mathematically subtracts ambient atmospheric CO2​ and water vapor from the final sample spectrum.

  • Sample Loading: Transfer approximately 2–5 mg of the compound directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: ATR relies on the evanescent wave penetrating the sample. Intimate physical contact between the crystal and the solid is mandatory for adequate signal-to-noise ratio.

  • Spectral Acquisition: Scan the sample using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

  • Data Processing: Apply an "ATR Correction" algorithm in the spectrometer software. Causality: Penetration depth in ATR is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes peak intensities to match standard transmission spectra.

Workflow Start Sample Prep: Desiccator Storage Background Collect Background Spectrum (Clean Diamond Crystal) Start->Background Load Load Sample & Apply Pressure (Ensure intimate contact) Background->Load Scan Acquire Spectrum (32 scans, 4 cm⁻¹ resolution) Load->Scan Process Data Processing: ATR Correction & Baseline Scan->Process

Caption: Standardized ATR-FTIR workflow designed to mitigate moisture artifacts in hygroscopic salts.

References

  • NIST Mass Spectrometry Data Center. "Infrared Spectroscopy: Functional Group Frequencies." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]

  • Coblentz Society, Inc. "1H-Pyrrole, 2,5-dihydro- IR Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at:[Link][1]

Sources

Validation

GC-MS method validation for 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride

An in-depth technical guide for the analytical method validation of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride , focusing on Gas Chromatography-Mass Spectrometry (GC-MS) alongside comparative alternative meth...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the analytical method validation of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride , focusing on Gas Chromatography-Mass Spectrometry (GC-MS) alongside comparative alternative methodologies.

Chemical Context & Analytical Challenges

2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride is a functionalized pyrroline derivative characterized by a secondary amine within a partially unsaturated five-membered ring, stabilized as a hydrochloride salt. This structural profile presents two critical challenges for direct GC-MS analysis:

  • Non-Volatility of the Salt: Hydrochloride salts are non-volatile and thermally labile. Direct injection into a heated GC inlet results in salt deposition, inlet liner degradation, and thermal decomposition rather than clean vaporization[1].

  • Active Hydrogen Interactions: Even if free-based, the secondary amine contains an active hydrogen that readily forms hydrogen bonds with residual silanol groups on the silica GC column. This interaction causes severe peak tailing, unpredictable retention times, and loss of sensitivity[2].

The Causality of the Solution: To achieve robust GC-MS quantification, the analyte must undergo a two-step sample preparation: alkaline free-basing (to neutralize the salt and allow organic extraction) followed by chemical derivatization (specifically acylation)[3]. Reacting the free amine with Trifluoroacetic Anhydride (TFAA) replaces the active hydrogen with an electron-withdrawing trifluoroacetyl group. This eliminates silanol interactions, drastically increases volatility, and enhances thermal stability, ensuring sharp chromatographic peaks and reproducible mass spectral fragmentation[4].

Methodological Comparison: GC-MS vs. LC-MS/MS vs. HPLC-UV

While GC-MS (post-derivatization) offers unparalleled specificity via electron ionization (EI) fingerprinting[5], alternative techniques like LC-MS/MS and HPLC-UV are often evaluated during method development. The table below objectively compares these platforms for this specific analyte.

ParameterGC-MS (Derivatized)LC-MS/MS (ESI+)HPLC-UV
Sample Preparation High complexity (Free-basing + Acylation + Evaporation)Low complexity (Dilute & Shoot or simple protein precipitation)Low complexity (Buffer dilution)
Analyte Form Analyzed N-Trifluoroacetyl derivativeProtonated free base [M+H]+ Hydrochloride salt / Free base
Specificity Very High (70 eV EI fragmentation library matching)Very High (MRM transitions, e.g., 114→fragments )Low-Medium (Relies solely on retention time and UV absorbance)
Typical LOQ 1−5 ng/mL 0.1−1 ng/mL 50−100 ng/mL
Matrix Interference Low (Derivatization acts as a selective purification step)Medium (Susceptible to ion suppression in ESI)High (Co-eluting chromophores can interfere)
Best Use Case Trace impurity profiling, structural elucidation, volatile matricesHigh-throughput bioanalysis (PK studies), aqueous samplesRoutine bulk batch release, assay testing

Analytical Strategy Workflow

The following decision tree illustrates the logical pathway for selecting and executing the appropriate analytical method based on the analyte's physicochemical properties.

Workflow A 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole HCl (Polar, Non-volatile Salt) B Direct LC-MS/MS (ESI+) Minimal Prep, High Sensitivity A->B High Polarity Compatibility C GC-MS Analysis Pathway Requires Volatilization A->C If GC-MS is Mandated D 1. Free-basing (NaOH) Neutralizes HCl Salt C->D Aqueous/Organic Extraction E 2. Acylation (TFAA) Blocks Secondary Amine D->E Organic Phase Reaction F N-TFA Derivative (Volatile, Thermally Stable) E->F 60°C, 30 min G GC-MS (EI) Analysis High Specificity Fingerprint F->G Splitless Injection

Analytical decision tree for 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole HCl.

Step-by-Step GC-MS Method Validation Protocol

This protocol is designed as a self-validating system, heavily grounded in the modernized ICH Q2(R2) and ICH Q14 guidelines, which emphasize a lifecycle approach, risk management, and predefined criteria for performance characteristics[6],[7].

Phase A: Sample Preparation (Free-Basing & Derivatization)

Note: To ensure a self-validating system, an Internal Standard (IS) such as Pyrrolidine-d8 must be added prior to extraction to correct for derivatization efficiency variations.

  • Spiking: Aliquot 1.0 mL of the aqueous sample/matrix into a borosilicate glass tube. Add of the IS working solution ( ).

  • Free-Basing: Add of 0.5 M NaOH to the sample. Vortex for 30 seconds. Causality: Shifts the pH > 10, converting the protonated ammonium salt into the neutral free amine, enabling partitioning into the organic phase.

  • Extraction: Add 2.0 mL of Dichloromethane (DCM). Cap and mix on a rotary extractor for 10 minutes. Centrifuge at 3000 rpm for 5 minutes to separate layers.

  • Transfer & Drying: Transfer the lower organic (DCM) layer to a clean, dry vial containing anhydrous sodium sulfate to remove residual moisture. Causality: Water violently quenches TFAA, halting the derivatization reaction.

  • Derivatization: Add of Trifluoroacetic Anhydride (TFAA) and of pyridine (as an acid scavenger) to the dried extract[3]. Seal the vial tightly and incubate at 60∘C for 30 minutes.

  • Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen at room temperature to remove excess TFAA and acidic byproducts. Reconstitute in of LC-MS grade hexane for GC-MS injection.

Phase B: GC-MS Instrumental Conditions
  • Column: DB-5MS ( ). Causality: A 5% phenyl/95% dimethylpolysiloxane phase provides optimal selectivity for halogenated derivatives.

  • Inlet: 250∘C , Splitless mode ( injection).

  • Oven Program: 60∘C (hold 1 min), ramp at 15∘C/min to 280∘C (hold 3 min).

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • MS Ionization: Electron Ionization (EI) at 70 eV [8].

  • Acquisition Mode: Selected Ion Monitoring (SIM) targeting m/z 209 (Target), 164 (Qualifier 1), and 177 (Qualifier 2).

Phase C: ICH Q2(R2) Validation Parameters[9]

To validate this procedure, the following parameters must meet strict acceptance criteria:

  • System Suitability Testing (SST): Prior to any validation run, inject a mid-level standard 6 times. The Relative Standard Deviation (RSD) of the analyte/IS peak area ratio must be ≤2.0% . Peak asymmetry factor must be between 0.8 and 1.5.

  • Specificity: Inject blank matrix, blank matrix + IS, and matrix + analyte. Ensure no interfering peaks >20% of the LOQ signal occur at the retention time of the N-TFA derivative.

  • Linearity & Range: Prepare calibration standards across 5 concentration levels (e.g., 10−1000 ng/mL ). The correlation coefficient ( R2 ) must be ≥0.995 using a 1/x weighted linear regression.

  • Accuracy (Recovery): Spike known amounts of the analyte into blank matrices at 3 levels (Low, Mid, High) in triplicate. Mean recovery must fall within 85%−115% .

  • Precision (Repeatability & Intermediate Precision): Analyze 6 independent preparations of a 100% test concentration. The RSD must be ≤5.0% . Repeat on a different day with a different analyst to establish intermediate precision.

  • LOD & LOQ: Calculated based on the standard deviation of the response ( σ ) and the slope ( S ). LOQ=10σ/S . Signal-to-noise (S/N) at LOQ must be ≥10:1 .

Data Interpretation & Mass Fragmentation

Understanding the EI mass spectrum of the N-TFA derivative is crucial for setting up SIM methods and confirming structural identity. The underivatized free base has a molecular weight of 113 Da . Upon reaction with TFAA, the addition of the trifluoroacetyl group ( +97 Da ) minus the displaced proton ( −1 Da ) yields a molecular ion ( [M]+∙ ) at m/z 209 .

Key diagnostic fragmentation pathways include:

  • m/z 177 ( [M−32]+ ): Loss of methanol from the methoxymethyl side chain.

  • m/z 164 ( [M−45]+ ): Alpha-cleavage resulting in the total loss of the methoxymethyl radical ( ⋅CH2​OCH3​ ).

  • m/z 69 ( [CF3​]+ ): A highly abundant, characteristic ion for all trifluoroacetylated compounds, formed via cleavage of the N-CO bond[4].

Fragmentation M N-TFA Derivative [M]+• m/z 209 F1 Loss of Methanol [M - 32]+ m/z 177 M->F1 - CH3OH Rearrangement F2 Loss of Methoxymethyl [M - 45]+ m/z 164 M->F2 - CH2OCH3 Alpha-Cleavage F3 Trifluoroacetyl Cation [CF3]+ m/z 69 M->F3 Cleavage of N-CO Bond

Proposed EI-MS fragmentation pathway for the N-TFA pyrroline derivative.

References

  • "Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide", Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjRNXC8f99kNKU7dfVoXI4snO-KEIbVKeqqbqibw0QI45wMnCafFiVEcyjm0DN0GtkYDc16yYL6Nb2x9r4DwJWC8UWhR4pO2FQNep6qRweJS5tOXoMbPbLrUs5J0dsPkUlnz4pTfI5QWig3ygFqYo6CUCR0kMCIlEehlK2TcUMGLoESjAv46ZSQjy0h6KgfBAq50F8URC8xxzYMzQTGk9y4CNaxwSB4mQ2BL4=]
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Sources

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